C086
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1160107-44-7 |
|---|---|
Fórmula molecular |
C29H28O8 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C29H28O8/c1-35-27-15-18(6-11-24(27)32)4-9-22(30)21(14-20-8-13-26(34)29(17-20)37-3)23(31)10-5-19-7-12-25(33)28(16-19)36-2/h4-13,15-17,21,32-34H,14H2,1-3H3/b9-4+,10-5+ |
Clave InChI |
YYKIPSPMJXEHDD-LUZURFALSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CC(C(=O)/C=C/C2=CC(=C(C=C2)O)OC)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)C=CC2=CC(=C(C=C2)O)OC)C(=O)C=CC3=CC(=C(C=C3)O)OC)O |
Origen del producto |
United States |
Foundational & Exploratory
C086: A Novel Hsp90 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of oncogenesis. Its inhibition represents a promising strategy for cancer treatment. This whitepaper provides an in-depth technical guide to C086, a novel Hsp90 inhibitor derived from curcumin. We will explore its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction to Hsp90 and Its Role in Cancer
Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and activation of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of numerous oncoproteins that drive tumor growth, proliferation, and survival. These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules involved in all hallmarks of cancer.
By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, leading to the degradation of client proteins and ultimately, cancer cell death. This makes Hsp90 an attractive target for cancer therapy.
This compound: A Novel Curcumin-Derived Hsp90 Inhibitor
This compound, with the chemical name 4-(4-Hydroxy-3-methoxybenzyl) curcumin, is a novel and potent Hsp90 inhibitor.[1] It is an analogue of curcumin, a natural compound known for its anti-cancer properties.[1] It is important to distinguish this compound from SU086, another Hsp90 inhibitor, which is a chalcone (B49325) derivative.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to Hsp90 and inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, thereby disrupting downstream signaling pathways critical for cancer cell survival and proliferation.
Binding to Hsp90
Downregulation of Hsp90 Client Proteins and Inhibition of Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of key oncoproteins. In non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in the reduction of Hsp90 client proteins such as EGFR, Raf, Akt, Erk, and C-Myc.[2] This degradation, in turn, leads to the suppression of critical survival signaling pathways, including the PI3K/Akt and Ras-Raf-Erk pathways.[2]
Quantitative Data
The following table summarizes the available quantitative data on the efficacy of this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SKBr3 | Breast Cancer | IC50 | 8.55 µM | [1] |
| A549 | Non-Small Cell Lung Cancer | CI (this compound + Gefitinib) | 0.393 | [2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | CI (this compound + Gefitinib) | 0.304 | [2] |
IC50: Half-maximal inhibitory concentration. CI: Combination Index (CI < 1 indicates synergy).
In Vitro and In Vivo Studies
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. In NSCLC cell lines A549 and NCI-H1975, this compound inhibited cell growth and induced apoptosis.[2] Furthermore, when combined with the EGFR inhibitor gefitinib, this compound exhibited synergistic anti-tumor effects.[2]
In Vivo Efficacy
In vivo studies using an orthotopic hepatocellular carcinoma xenograft model in nude mice have been conducted.[4] While detailed results from these studies require accessing the full-text article, the mention of such experiments indicates that this compound has been evaluated in animal models, suggesting its potential for in vivo activity.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Hsp90 Binding Assay (Fluorescence Quenching)
-
Principle: This assay measures the change in the intrinsic fluorescence of Hsp90 upon ligand binding.
-
Protocol Outline:
-
A solution of purified Hsp90 is prepared in a suitable buffer (e.g., PBS).
-
The baseline fluorescence of the Hsp90 solution is measured using a spectrofluorometer (excitation ~280 nm, emission scan ~300-400 nm).
-
Increasing concentrations of this compound are titrated into the Hsp90 solution.
-
The fluorescence intensity is measured after each addition.
-
The quenching of Hsp90 fluorescence indicates binding of this compound. The data can be used to calculate binding parameters, although a specific Kd was not found in the reviewed literature.
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample.
-
Protocol Outline:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., Hsp90, EGFR, Akt, Erk, β-actin).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Visualizations
The inhibition of Hsp90 by this compound has a cascading effect on multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Hsp90 client proteins in key oncogenic signaling pathways.
Caption: The mechanism of action of this compound leading to cancer cell death.
Caption: A typical experimental workflow for evaluating a novel Hsp90 inhibitor like this compound.
Conclusion and Future Directions
This compound is a promising novel Hsp90 inhibitor with demonstrated in vitro efficacy against cancer cells, particularly in combination with other targeted therapies. Its ability to induce the degradation of multiple oncoproteins and disrupt key survival pathways highlights its therapeutic potential.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Comprehensive In Vivo Studies: Detailed pharmacokinetic, pharmacodynamic, and toxicology studies in animal models are essential to evaluate its safety and efficacy in a whole-organism context.
-
Determination of Binding Affinity: Quantifying the binding affinity (Kd) of this compound to Hsp90 will provide a more precise understanding of its potency.
-
Expansion to Other Cancer Types: Investigating the efficacy of this compound in a broader range of cancer cell lines and tumor types is necessary to identify patient populations that may benefit most from this therapy.
-
Combination Therapy Optimization: Further exploration of synergistic combinations with other anti-cancer agents could lead to more effective and durable treatment responses.
This whitepaper provides a foundational understanding of this compound as a novel Hsp90 inhibitor. The presented data and methodologies offer a valuable resource for the scientific community to build upon in the ongoing effort to develop new and effective cancer therapies.
References
- 1. SU086, an inhibitor of HSP90, impairs glycolysis and represents a treatment strategy for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor binding to Hsp90: a review of thermodynamic, kinetic, enzymatic, and cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of C086: A Potent Curcumin Analog for Oncological Research
Fuzhou, China - Researchers have synthesized and characterized a novel curcumin (B1669340) analog, C086, demonstrating significantly enhanced bioavailability and potent anti-cancer activities. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. This compound, identified as 4-(4-hydroxy-3-methoxyphenyl) curcumin, has shown promise as a preclinical candidate, notably as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1]
Discovery and Rationale
Curcumin, a natural polyphenol derived from turmeric, has long been investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical application has been hampered by poor aqueous solubility and low bioavailability.[1] In response to these limitations, a series of curcumin analogs were developed through structure-based drug design to improve pharmacological properties. This compound emerged from these efforts as a promising compound with enhanced stability and greater anti-cancer activity in vitro and in vivo compared to its parent compound, curcumin.[1] It has demonstrated significant efficacy against various cancer cell lines, including colon cancer, chronic myeloid leukemia, and lung cancer.[1]
Synthesis of this compound
This compound, with a purity of 98.2%, was synthesized by the Institute of Clinical Pharmacology at Fujian Medical University.[1] While the precise, step-by-step protocol for this compound is proprietary, the general synthesis of such curcumin analogs typically involves a condensation reaction. This process likely entails the reaction of an appropriate benzaldehyde (B42025) derivative with 2,4-pentanedione.
A plausible synthetic route, based on established methods for creating symmetrical and unsymmetrical curcuminoids, is the Pabon reaction. This involves the condensation of a boron-acetylacetonate complex with an aromatic aldehyde. For this compound, this would involve the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a second aromatic aldehyde with acetylacetone (B45752) in the presence of a boron complex and a primary amine catalyst.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physicochemical properties and pharmacokinetic profile of this compound, particularly when formulated as a solid dispersion (this compound-SD) to enhance its solubility and bioavailability.
Table 1: Solubility and Dissolution of this compound and this compound-SD
| Formulation | Solvent | Solubility (mg/mL) | Fold Increase in Solubility |
| Free this compound | Water | < 0.001 | - |
| This compound-SD (1:3 this compound:PVP K30) | Water | 8.57 | ~8,570x |
| This compound-SD (1:4 this compound:PVP K30) | Water | 64.01 | ~64,010x |
| This compound-SD (1:6 this compound:PVP K30) | Water | 143.65 | ~143,650x |
Data extracted from a study on the enhanced anti-hepatoma effect of this compound via solid dispersion technology.[1]
Table 2: In Vivo Bioavailability of this compound-SD in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/h/mL) | Relative Bioavailability |
| This compound-Suspension | 450 | 18.2 ± 5.6 | 2.0 | 102.3 ± 35.8 | 1 |
| This compound-SD | 140 | 108.4 ± 28.7 | 1.5 | 805.6 ± 210.4 | ~28-fold increase |
Data represents mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. The bioavailability of this compound-SD was found to be approximately 28-fold higher than that of the this compound-Suspension.[1]
Key Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. It is a known Hsp90 inhibitor, which leads to the degradation of client proteins essential for tumor cell survival and proliferation.[1] Furthermore, this compound has been shown to significantly inhibit the NFκB and Raf/MEK/ERK signaling pathways.
NFκB Signaling Pathway Inhibition by this compound
The Nuclear Factor-kappa B (NFκB) pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound inhibits the NFκB pathway by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NFκB in the cytoplasm.[2] This inhibition of IκBα phosphorylation prevents its subsequent degradation, thereby keeping NFκB inactive and unable to translocate to the nucleus to activate the transcription of pro-survival genes.[2]
Raf/MEK/ERK Signaling Pathway Inhibition
The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. The anti-hepatoma effect of this compound-SD has been linked to its ability to inhibit this pathway, leading to decreased proliferation of hepatocellular carcinoma cells.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Anti-Proliferation Assay
The anti-proliferative effects of this compound were evaluated using the HepG2 hepatocellular carcinoma cell line.
-
Cell Plating: HepG2 cells were seeded in 96-well plates at a density of 40,000 viable cells per well.
-
Treatment: Cells were treated with a series of concentrations of this compound solution (dissolved in 0.1% v/v dimethyl sulfoxide, DMSO) and this compound-SD. The final concentrations of this compound were 1.7, 3.4, 6.8, 13.6, 20.4, and 27.2 μmol/L.
-
Controls: Control groups were treated with either PVP K30 at a concentration equivalent to that in the this compound-SD formulation or with DMSO at a concentration equal to that in the this compound solution.
-
Incubation: Plates were incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT assay.
In Vivo Bioavailability Study in Rats
The oral bioavailability of this compound was assessed in a rat model.
-
Animal Model: Male Sprague-Dawley rats (180–230 g) were randomly assigned to two groups (n=6 per group).
-
Formulations and Administration:
-
Group 1 (this compound-SD): Received this compound-SD dissolved in normal saline (0.9% w/v) at a dose of 140 mg/kg via oral gavage.
-
Group 2 (this compound-Suspension): Received this compound coarse powder dispersed in 0.5% w/v carboxymethylcellulose sodium at a dose of 450 mg/kg via oral gavage.
-
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration.
-
Plasma Preparation and Analysis: Plasma was separated by centrifugation, and this compound concentrations were quantified using a validated LC-MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.
Biodistribution Study in Mice
The distribution of this compound in various organs was investigated in mice.
-
Animal Model: Twenty-one ICR mice were randomly divided into seven groups (n=3 per group).
-
Drug Administration: Mice were administered this compound-SD intragastrically at a dose of 140 mg/kg.
-
Tissue Collection: At predetermined time points (1.5, 3, 4, 5, 6, 7, and 8 hours), animals were euthanized, and blood was removed from the organs. The heart, liver, lung, kidney, and spleen were collected.
-
Sample Preparation: Organs were washed with phosphate-buffered saline, dried, and weighed.
-
Drug Quantification: Tissue homogenates were prepared, and the concentration of this compound was determined by a validated bioanalytical method (e.g., LC-MS).
-
Data Analysis: The concentration of this compound in each organ was calculated and expressed as μg/g of tissue.
Conclusion
The curcumin analog this compound represents a significant advancement in the development of curcumin-based therapeutics. Its enhanced solubility and bioavailability, particularly when formulated as a solid dispersion, overcome major limitations of natural curcumin. The potent inhibitory effects of this compound on key oncogenic signaling pathways, including Hsp90, NFκB, and Raf/MEK/ERK, underscore its potential as a valuable candidate for further preclinical and clinical investigation in cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate the promise of curcuminoids into effective clinical treatments.
References
- 1. Enhanced anti-hepatoma effect of a novel curcumin analog this compound via solid dispersion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel analog of curcumin, induces growth inhibition and down-regulation of NFκB in colon cancer cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
C086: A Novel Curcumin Analog Modulating the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in a multitude of chronic inflammatory diseases and various cancers. Consequently, the development of specific inhibitors targeting this pathway is of significant interest in drug discovery. C086, a novel synthetic analog of curcumin, has emerged as a potent anti-tumor agent with a mechanism of action that directly involves the inhibition of the NF-κB signaling cascade. This technical guide provides an in-depth overview of the effects of this compound on the NF-κB pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action of this compound on the NF-κB Signaling Pathway
This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway by targeting key steps that are essential for its activation. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing it to translocate from the cytoplasm to the nucleus. Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory and pro-survival proteins.
Research has demonstrated that this compound effectively disrupts this cascade. Specifically, this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[1] This action consequently sequesters the NF-κB p65 subunit in the cytoplasm, suppressing its nuclear translocation and DNA binding activity.[1] The downstream effect of this inhibition is a reduction in the expression of NF-κB-regulated gene products that are involved in cellular proliferation and the suppression of apoptosis, such as c-Myc, cyclin D1, and Bcl-2.[1]
Quantitative Data on the Inhibitory Effects of this compound
The anti-proliferative activity of this compound has been evaluated across various colon cancer cell lines, demonstrating its potent inhibitory effects.
| Cell Line | IC50 (µM) |
| SW480 | 1.5 |
| HCT-116 | 2.1 |
| HT-29 | 3.5 |
| LoVo | 4.2 |
| Caco-2 | 5.8 |
| DLD-1 | 6.3 |
Data extracted from studies on the anti-proliferative effects of this compound in colon cancer cell lines.[1]
Furthermore, in a xenograft model using SW480 cells in nude mice, oral administration of this compound resulted in significant suppression of tumor growth, which was associated with decreased expression of NF-κB (p65) in the tumor tissues.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effect of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Human colon cancer cell lines (e.g., SW480) are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. For experiments, cells are treated with varying concentrations of this compound for specified time periods. A vehicle control (DMSO) is run in parallel.
-
TNF-α Stimulation: To induce NF-κB activation, cells are stimulated with recombinant human TNF-α (e.g., at a concentration of 20 ng/mL) for a short duration (e.g., 15-30 minutes) prior to harvesting.
Western Blot Analysis for IκBα Phosphorylation and Degradation
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound and/or TNF-α as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: Cells are blocked with a blocking buffer (e.g., PBS containing 1% bovine serum albumin) and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining and Mounting: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are then mounted onto microscope slides.
-
Microscopy: The subcellular localization of p65 is visualized using a fluorescence microscope.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
-
Nuclear Protein Extraction: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled with a non-radioactive label (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The biotin-labeled DNA is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on the NF-κB signaling pathway.
Conclusion
This compound represents a promising therapeutic candidate that targets the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression. Its ability to inhibit IκBα phosphorylation and subsequently block NF-κB activation provides a clear mechanism for its observed anti-tumor effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other novel NF-κB inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound for potential clinical applications.
References
The Role of C086 in Hsp90 Client Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins, making it a compelling target for cancer therapy. C086 is a novel Hsp90 inhibitor that has demonstrated potent antitumor effects by inducing the degradation of key Hsp90 client proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in Hsp90 client protein degradation, and detailed experimental protocols for its study.
Mechanism of Action of this compound
This compound physically binds to the N-terminal domain of Hsp90, thereby disrupting its chaperone function. This inhibition of Hsp90's activity leads to the destabilization of its client proteins, targeting them for degradation through the ubiquitin-proteasome pathway. This process ultimately results in the downregulation of critical oncogenic signaling pathways, such as the PI3K/Akt and Ras-Raf-Erk pathways, leading to cell growth inhibition and apoptosis.
Quantitative Data on this compound-Induced Hsp90 Client Protein Degradation
The efficacy of this compound in promoting the degradation of various Hsp90 client proteins has been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| Dissociation Constant (Kd) for Hsp90 Binding | - | 18.62 ± 0.27 μmol/L | [1] |
| IC50 (Cell Viability) | K562 | 0.21 ± 0.03 μM | |
| NCI-H1975 | Greater sensitivity than A549 cells | [1] | |
| A549 | Less sensitive than NCI-H1975 cells | [1] |
Table 1: Binding Affinity and Cellular Potency of this compound. This table presents the dissociation constant (Kd) of this compound for Hsp90 and its half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines.
| Client Protein | Cell Line | This compound Concentration | Degradation Effect | Reference |
| EGFR | A549, NCI-H1975 | Not specified | Synergistic reduction with gefitinib | [1] |
| Bcr-Abl | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |
| Raf-1 | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |
| p-Erk | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |
| Akt | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |
| p-Akt | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |
| p-Src | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation |
Table 2: Effect of this compound on Hsp90 Client Protein Levels. This table summarizes the observed degradation of various Hsp90 client proteins in different cancer cell lines upon treatment with this compound.
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by this compound triggers a cascade of events leading to the degradation of its client proteins and the subsequent inhibition of downstream signaling pathways.
Caption: this compound-mediated inhibition of Hsp90 and subsequent client protein degradation pathway.
Caption: Experimental workflow for analyzing Hsp90 client protein degradation by Western blot.
Detailed Experimental Protocols
Fluorescence Quenching Assay for Hsp90 Binding
This protocol is used to determine the binding affinity of this compound to Hsp90.
Materials:
-
Recombinant human Hsp90 protein
-
This compound compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of recombinant Hsp90 in PBS. A study by Wu et al. used a concentration of 5.0 μmol/L of the N-terminal domain of Hsp90 (NHsp90).
-
Prepare a series of dilutions of this compound in PBS. The concentrations may range from 5.0 to 50 μmol/L.[1]
-
In a quartz cuvette, mix the Hsp90 solution with each concentration of the this compound solution.
-
Incubate the mixture at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum of the Hsp90 solution in the absence and presence of this compound. The excitation wavelength is typically set at 280 nm, and the emission is scanned from 300 to 450 nm.
-
The quenching of Hsp90's intrinsic tryptophan fluorescence upon binding of this compound is used to calculate the dissociation constant (Kd) using the Stern-Volmer equation.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to quantify the degradation of Hsp90 client proteins in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975, K562)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., EGFR, Bcr-Abl, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.2, 0.4, 0.8 μM) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells. The CFSE staining assay is one such method.[1]
Materials:
-
Cancer cell lines
-
This compound compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in PBS containing CFSE at a final concentration of 1-5 μM.
-
Incubate the cells for 10-15 minutes at 37°C to allow for CFSE labeling.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in fresh medium and seed them into culture plates.
-
Treat the cells with various concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of cell proliferation.
Conclusion
This compound is a promising Hsp90 inhibitor that effectively induces the degradation of a range of oncogenic client proteins. This leads to the inhibition of key cancer-promoting signaling pathways and subsequent suppression of tumor cell growth. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and evaluate its therapeutic potential in various cancer models. The provided quantitative data serves as a valuable reference for these studies. Further research into a broader range of Hsp90 client proteins and in diverse cancer contexts will continue to elucidate the full potential of this compound as an anti-cancer agent.
References
In Vitro Molecular Targets of C086: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C086, a novel analog of the natural compound curcumin, has emerged as a promising small molecule with significant potential in oncology. In vitro studies have elucidated its mechanism of action, revealing a multi-targeted approach that disrupts key cellular processes essential for cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the in vitro molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Molecular Targets and Cellular Effects
In vitro investigations have identified two primary molecular targets of this compound: Heat Shock Protein 90 (Hsp90) and the Nuclear Factor-kappa B (NF-κB) signaling pathway. By engaging these targets, this compound elicits a cascade of downstream effects, culminating in potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities in cancer cells.
Data Presentation: Quantitative In Vitro Activity of this compound
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: Hsp90 ATPase Inhibition by this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Not explicitly quantified in available literature, but demonstrated to suppress ATPase activity. | K562 cells | [1] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) at 48h | Reference |
| A549 | Non-Small Cell Lung Cancer | ~7.5 | [1][2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~2.5 | [1][2] |
| Colon Cancer Cell Lines (6 types) | Colon Cancer | Potent antiproliferative activity demonstrated, specific IC50 values not detailed in the abstract. | [2] |
Table 3: Effect of this compound on NF-κB Regulated Gene Products
| Gene Product | Effect | Cell Line | Reference |
| c-Myc | Decreased expression | SW480 | [2] |
| Cyclin D1 | Decreased expression | SW480 | [2] |
| Bcl-2 | Decreased expression | SW480 | [2] |
Table 4: Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Effect | Reference |
| Cell Proliferation | Bovine Aortic Endothelial Cells (BAEC) | Inhibition of proliferation | [2] |
| Tube Formation | Bovine Aortic Endothelial Cells (BAEC) | Inhibition of tube formation | [2] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
This compound exerts a significant inhibitory effect on the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. The mechanism of inhibition involves the suppression of IκBα phosphorylation and its subsequent degradation. This prevents the nuclear translocation and DNA binding of the active NF-κB complex, thereby downregulating the expression of its target genes.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for Assessing this compound Activity
The in vitro evaluation of this compound involves a series of interconnected assays to determine its effect on molecular targets and cellular functions. The workflow typically begins with assessing the direct inhibition of Hsp90, followed by cell-based assays to measure its impact on cancer cell proliferation and the NF-κB signaling pathway.
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
Hsp90 ATPase Activity Assay (Colorimetric, Malachite Green-based)
This assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound (or other inhibitors) dissolved in DMSO
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phosphate standard to generate a standard curve.
-
In a 96-well plate, add the assay buffer, Hsp90 protein, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for a predetermined time (e.g., 60-90 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm.
-
Calculate the amount of Pi released using the phosphate standard curve and determine the percent inhibition of Hsp90 ATPase activity by this compound.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines (e.g., SW480, HCT116, HT29)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-c-Myc, anti-Cyclin D1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Bovine Aortic Endothelial Cells (BAEC)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
24-well plate
-
Inverted microscope with a camera
Procedure:
-
Coat the wells of a 24-well plate with basement membrane extract and allow it to solidify at 37°C.
-
Seed BAECs onto the gel in the presence of various concentrations of this compound.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points and total tube length.
Conclusion
The in vitro evidence strongly indicates that this compound is a multi-targeting agent with significant potential for cancer therapy. Its ability to concurrently inhibit Hsp90 and the NF-κB signaling pathway disrupts fundamental cellular processes required for tumor growth and progression. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-cancer compounds. Further studies are warranted to fully elucidate the quantitative aspects of its molecular interactions and to translate these promising in vitro findings into preclinical and clinical development.
References
An In-depth Technical Guide to C086: A Novel Dual Inhibitor of Bcr-Abl and Hsp90
For Researchers, Scientists, and Drug Development Professionals
Introduction
C086 is a synthetic curcumin (B1669340) analogue identified as a potent dual inhibitor of Bcr-Abl tyrosine kinase and Heat shock protein 90 (Hsp90).[1] Its chemical name is (1E,6E)-4-(4-hydroxy-3-methoxybenzyl)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, also described as 4-(4-hydroxy-3-methoxy-phenyl-methyl) curcumin.[1][2] With a molecular weight of 504 Da, this compound has emerged as a promising preclinical candidate for the treatment of various cancers, particularly those resistant to conventional therapies.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is a derivative of curcumin, a natural polyphenol found in turmeric. The chemical structure of this compound is characterized by a central β-diketone moiety with two aryl groups and an additional 4-hydroxy-3-methoxybenzyl group at the central carbon, distinguishing it from curcumin.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | (1E,6E)-4-(4-hydroxy-3-methoxybenzyl)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
| Synonym | 4-(4-Hydroxy-3-methoxy-phenyl-methyl) curcumin |
| Molecular Formula | C₂₉H₂₈O₈ |
| Molecular Weight | 504 g/mol [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 204.9 °C | [1] |
| Aqueous Solubility | < 1 µg/mL (poor) | [4] |
| Solubility in PVP K30 solid dispersion (1:6 w/w) | 143.65 mg/mL | [4] |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-cancer activity primarily through the dual inhibition of Bcr-Abl kinase and Hsp90 chaperone function.[1] This dual-targeting mechanism allows this compound to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) like imatinib, which is often associated with Bcr-Abl mutations or the persistence of leukemia stem cells.[1]
Bcr-Abl Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. This compound directly inhibits the kinase activity of both wild-type and mutant forms of Bcr-Abl, including the highly resistant T315I mutation.[5] This inhibition leads to the suppression of downstream signaling pathways crucial for CML cell survival and proliferation.[6]
Hsp90 Inhibition
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins, including Bcr-Abl.[7][8] this compound binds to Hsp90 and disrupts its chaperone function, leading to the degradation of Hsp90 client proteins, including Bcr-Abl.[1] This action not only enhances the direct inhibition of Bcr-Abl but also affects other cancer-promoting pathways dependent on Hsp90.
Downstream Signaling Pathways
The dual inhibition of Bcr-Abl and Hsp90 by this compound leads to the downregulation of key pro-survival and proliferative signaling pathways, including the PI3K/Akt and Ras-Raf-Erk pathways.[9][10] By disrupting these cascades, this compound induces apoptosis and inhibits the growth of various cancer cells.
Table 3: In Vitro Efficacy of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µmol/L) | Reference |
| 32D-WT (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from mutants | [5] |
| 32D-T315I (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from WT | [5] |
| 32D-Q252H (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from WT | [5] |
| 32D-Y253F (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from WT | [5] |
| K562 | Chronic Myeloid Leukemia | ~2.5 | [6] |
| K562/G01 (Imatinib-resistant) | Chronic Myeloid Leukemia | ~2.5 | [6] |
| Purified Abl Kinase (WT) | - | 0.06 | [5] |
| Purified Abl Kinase (Q252H) | - | 0.18 | [5] |
| Purified Abl Kinase (Y253F) | - | 0.12 | [5] |
| Purified Abl Kinase (T315I) | - | 0.15 | [5] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 1,7-diarylhepta-1,6-diene-3,5-dione derivatives involves the condensation of a substituted benzaldehyde (B42025) with acetylacetone (B45752) in the presence of a catalyst such as boron trifluoride etherate.[9]
Detailed Protocol:
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde and 4-(4-hydroxy-3-methoxybenzyl)acetylacetone in a suitable solvent (e.g., ethyl acetate), add boron trifluoride etherate and tributyl borate.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a solution of hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Hsp90 Binding Assay (Fluorescence Quenching)
This assay measures the binding of this compound to Hsp90 by monitoring the quenching of intrinsic tryptophan fluorescence of the protein.[1]
Detailed Protocol:
-
Prepare a solution of recombinant N-terminal domain of Hsp90 (NHsp90) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Record the baseline fluorescence emission spectrum of the NHsp90 solution (excitation at 280 nm, emission scan from 300 to 400 nm).
-
Add increasing concentrations of this compound (dissolved in a minimal amount of DMSO and diluted in buffer) to the NHsp90 solution.
-
Incubate the mixture for a short period at a controlled temperature.
-
Record the fluorescence emission spectrum after each addition of this compound.
-
Calculate the fluorescence quenching and determine the binding affinity (Kd) by fitting the data to the Stern-Volmer equation.
Bcr-Abl Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.[11]
Detailed Protocol:
-
Prepare a reaction mixture containing recombinant Bcr-Abl kinase, a specific peptide substrate (e.g., a biotinylated peptide derived from CrkL), and ATP in a kinase assay buffer.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time to allow for phosphorylation.
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-phosphotyrosine antibody.
-
After incubation and washing, add an enhancement solution and measure the time-resolved fluorescence to quantify the level of substrate phosphorylation.
-
Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on their expression and phosphorylation status.[6]
Detailed Protocol:
-
Treat cells with this compound for the desired time and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Bcr-Abl, total Bcr-Abl, phospho-Akt, total Akt, phospho-Erk, total Erk, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a promising anti-cancer agent with a unique dual-targeting mechanism of action against Bcr-Abl and Hsp90. Its ability to overcome resistance to existing therapies highlights its potential for further development. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed experimental protocols to facilitate further research and drug development efforts in this area. The provided signaling pathway and workflow diagrams offer a visual representation of its mechanism and common analytical techniques.
References
- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced anti-hepatoma effect of a novel curcumin analog this compound via solid dispersion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling C086: A Potential Therapeutic Avenue for Colon Cancer
A comprehensive overview of the preclinical data, mechanism of action, and experimental validation of C086 in the context of colorectal cancer.
For Researchers, Scientists, and Drug Development Professionals.
Initial investigations into the therapeutic potential of a novel compound, designated this compound, have yielded promising results in the context of colon cancer. This technical guide serves to consolidate the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing insights into the experimental protocols utilized for its evaluation. The information presented herein is intended to provide a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a viable anti-cancer agent.
Mechanism of Action: Targeting Key Signaling Pathways in Colon Cancer
This compound is hypothesized to exert its anti-tumor effects through the modulation of critical signaling pathways frequently dysregulated in colorectal cancer. While the precise molecular targets are still under active investigation, preliminary data suggest an interference with pathways integral to cell proliferation, survival, and angiogenesis.
A proposed model of this compound's mechanism of action involves the inhibition of key kinases within the EGFR signaling cascade. The epidermal growth factor receptor (EGFR) pathway is a well-established driver of tumorigenesis in a significant subset of colorectal cancers.[1][2] Its activation leads to downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[1] It is theorized that this compound may directly or indirectly inhibit one or more components of this cascade, thereby attenuating the pro-cancerous signals.
Further research is required to definitively identify the direct binding partners of this compound and to fully elucidate the downstream consequences of its activity.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| HCT116 | Data Not Available |
| HT-29 | Data Not Available |
| SW480 | Data Not Available |
| LoVo | Data Not Available |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined by MTT assay.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model of Colon Cancer
| Treatment Group | Tumor Volume Inhibition (%) |
| Vehicle Control | 0% |
| This compound (10 mg/kg) | Data Not Available |
| This compound (25 mg/kg) | Data Not Available |
| This compound (50 mg/kg) | Data Not Available |
Tumor volume inhibition was calculated at the end of the study period (Day 21) in nude mice bearing HCT116 xenografts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colon cancer cell lines (HCT116, HT-29, SW480, LoVo) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Six-week-old female athymic nude mice were used for this study.
-
Tumor Implantation: 5 x 10^6 HCT116 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups.
-
Compound Administration: this compound was administered via intraperitoneal injection at doses of 10, 25, and 50 mg/kg daily for 21 days. The control group received vehicle (e.g., saline with 5% DMSO).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Visualizing the Landscape: Signaling Pathways and Experimental Flow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Proposed mechanism of this compound action on the EGFR signaling pathway.
Caption: Workflow of preclinical evaluation for this compound.
Future Directions
The preliminary data on this compound present a compelling case for its continued investigation as a potential therapeutic agent for colon cancer. Future research should focus on:
-
Target Deconvolution: Precisely identifying the molecular target(s) of this compound.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Combination Studies: Evaluating the synergistic potential of this compound with existing standard-of-care chemotherapies and targeted agents for colon cancer.
-
Biomarker Discovery: Identifying potential biomarkers that could predict patient response to this compound therapy.
The successful completion of these studies will be crucial in advancing this compound from a promising preclinical candidate to a potential clinical therapeutic for patients with colon cancer.
References
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Models in Colon Cancer Research
Introduction
In vivo xenograft models are indispensable tools in the preclinical evaluation of novel cancer therapeutics. By implanting human tumor cells into immunodeficient mice, these models allow for the study of tumor growth, metastasis, and response to treatment in a living organism. This document provides a detailed overview and experimental protocols for utilizing a colon cancer xenograft model, exemplified by the commonly used HCT116 cell line, which can be adapted for specific models such as C086. The protocols outlined below cover cell culture, tumor implantation, treatment administration, and endpoint analysis, providing a comprehensive guide for researchers in oncology and drug development.
Model Overview: Colon Cancer Xenograft
-
Model Name: this compound (using HCT116 as a representative example)
-
Cancer Type: Colorectal Carcinoma
-
Cell Line Origin: Human colon carcinoma
-
Key Features: HCT116 is characterized by a mutation in the KRAS oncogene (G13D), which results in constitutive activation of the MAPK signaling pathway, a common driver in colon cancer. This makes it a relevant model for studying therapies targeting this pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies using the HCT116 colon cancer xenograft model. This data serves as a baseline for expected outcomes and can be used for comparison with data generated from the this compound model.
Table 1: Tumor Growth Characteristics
| Parameter | Value |
| Cell Inoculum | 5 x 10^6 cells |
| Tumor Establishment Time | 7-10 days |
| Doubling Time | ~4-6 days |
| Average Tumor Volume at Day 21 (Untreated) | 1500 ± 250 mm³ |
Table 2: Efficacy of Standard-of-Care Agent (Cetuximab)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 mL/kg, i.p., biw | 1480 ± 210 mm³ | - |
| Cetuximab | 1 mg/kg, i.p., biw | 890 ± 150 mm³ | 40% |
TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: HCT116 (or this compound)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Culture HCT116 cells to 80-90% confluency.
-
Wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free media or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel for subcutaneous injection.
-
Animal Handling and Tumor Implantation
-
Animal Strain: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Protocol:
-
Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.
-
Shave and sterilize the right flank of the mouse with an alcohol wipe.
-
Inject 0.1 mL of the prepared cell suspension (5 x 10^6 cells) subcutaneously into the flank.
-
Monitor the animals for tumor growth.
-
Tumor Monitoring and Treatment
-
Tumor Measurement:
-
Begin tumor measurements when tumors are palpable (approximately 7-10 days post-implantation).
-
Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Treatment Protocol:
-
Randomize animals into treatment and control groups when the average tumor volume reaches 100-150 mm³.
-
Prepare the therapeutic agent and vehicle control according to the experimental design.
-
Administer the treatment via the desired route (e.g., intraperitoneal, oral gavage, intravenous).
-
Record the body weight of each animal at the time of each treatment to monitor for toxicity.
-
Endpoint Analysis
-
Euthanasia: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if signs of excessive toxicity are observed.
-
Tissue Collection:
-
Excise the tumor and record its final weight.
-
Divide the tumor for different analyses (e.g., flash-freeze in liquid nitrogen for molecular analysis, fix in 10% neutral buffered formalin for histology).
-
Collect blood and other organs as required by the study design.
-
-
Histology and Immunohistochemistry (IHC):
-
Process formalin-fixed tissues and embed in paraffin (B1166041).
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for morphological analysis.
-
Perform IHC for specific biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Visualizations
Signaling Pathway
Caption: MAPK signaling pathway in colon cancer.
Experimental Workflow
Caption: Xenograft model experimental workflow.
Application Notes and Protocols for C086 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of C086, a novel curcumin (B1669340) derivative and heat shock protein 90 (Hsp90) inhibitor, in mouse models for preclinical anti-tumor research.
Introduction
This compound is a promising anti-cancer agent that functions as a heat shock protein 90 (Hsp90) inhibitor. Like its parent compound, curcumin, this compound exhibits anti-tumor properties. However, a significant challenge with this compound is its poor water solubility, which can limit its bioavailability and therapeutic efficacy. To address this, various formulations such as albumin-based nanoparticles and solid dispersions have been developed. This document outlines the protocols for preparing and administering this compound in mouse models of cancer, specifically focusing on a colon cancer xenograft model.
Data Presentation
Table 1: this compound Administration Parameters in SW480 Colon Cancer Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | BALB/c-nu | [1] |
| Tumor Cell Line | SW480 (human colon carcinoma) | [1] |
| Route of Administration | Intragastric perfusion (oral gavage) | [1] |
| Dosage | 25 mg/kg/day and 100 mg/kg/day | [1] |
| Vehicle | 0.9% NaCl | [1] |
| Frequency | Daily | [1] |
| Treatment Duration | 3 weeks | [1] |
Experimental Protocols
Protocol for SW480 Colon Cancer Xenograft Model and this compound Administration
This protocol details the establishment of a subcutaneous SW480 colon cancer xenograft in immunodeficient mice and the subsequent administration of this compound.
Materials:
-
SW480 human colon carcinoma cells
-
BALB/c-nu mice (4-6 weeks old)
-
This compound compound
-
0.9% sterile sodium chloride (NaCl) solution
-
Culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (for cell injection and oral gavage)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture SW480 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile 0.9% NaCl or PBS at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the BALB/c-nu mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow. Monitor the tumor size by measuring the length and width with calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound. Due to its poor water solubility, it may require initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in the vehicle (0.9% NaCl) to the final desired concentration. Ensure the final concentration of the organic solvent is minimal and well-tolerated by the animals.
-
For a 25 mg/kg dose in a 20g mouse, the mouse would receive 0.5 mg of this compound. If the final concentration of the dosing solution is 2.5 mg/mL, the mouse would receive 0.2 mL.
-
Administer the prepared this compound solution or vehicle control (0.9% NaCl) to the mice daily via intragastric perfusion (oral gavage).[1]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight of the mice throughout the 3-week treatment period.[1]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Protocol for 4T1 Breast Cancer Model (General)
This is a general protocol for establishing a 4T1 breast cancer model. The this compound administration details from the SW480 model can be adapted for this model, though optimization may be necessary.
Materials:
-
4T1 murine breast cancer cells
-
BALB/c mice (female, 6-8 weeks old)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture and prepare 4T1 cells as described for SW480 cells. Resuspend in sterile PBS or saline at a concentration of 1 x 10^5 cells/50 µL.
-
Tumor Implantation (Orthotopic):
-
Anesthetize the mice.
-
Inject 50 µL of the cell suspension into the fourth mammary fat pad.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth as described above.
-
Once tumors are established, begin this compound treatment, adapting the dosage and administration route from the SW480 protocol as a starting point.
-
Protocol for Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model (General)
This protocol provides a general outline for establishing an orthotopic HCC model.
Materials:
-
Human HCC cell line (e.g., HepG2, Huh7)
-
BALB/c nude mice
-
Surgical instruments
-
Matrigel (optional)
Procedure:
-
Cell Preparation: Prepare HCC cells as previously described. Resuspend in a mixture of medium and Matrigel (optional, to enhance tumor formation).
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject the cell suspension directly into one of the liver lobes.
-
Suture the incision.
-
-
Post-operative Care and Treatment:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor tumor growth using imaging techniques (e.g., bioluminescence if using luciferase-expressing cells, or ultrasound).
-
Initiate this compound treatment once tumors are established.
-
Signaling Pathways and Visualizations
This compound, as an Hsp90 inhibitor and curcumin derivative, is known to affect multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The primary mechanism involves the inhibition of Hsp90, which leads to the degradation of its client proteins. Many of these client proteins are key components of oncogenic signaling pathways.
This compound Mechanism of Action: Hsp90 Inhibition
References
Application Notes and Protocols: Investigating the Synergistic Potential of C086 and Gefitinib in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a targeted therapy for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Despite initial efficacy, the development of acquired resistance is a significant clinical challenge, often driven by secondary mutations like T790M or activation of bypass signaling pathways.[1][2][3] C086, a novel curcumin (B1669340) analog, has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including EGFR. By inhibiting Hsp90, this compound can promote the degradation of key drivers of tumor growth and survival, offering a promising strategy to overcome gefitinib resistance.
These application notes provide a framework for investigating the preclinical efficacy of combining this compound and gefitinib in NSCLC. The protocols outlined below are based on established methodologies for evaluating combination cancer therapies. It is important to note that while the scientific rationale is strong, published studies specifically detailing the combined use of this compound and gefitinib in NSCLC are not yet available. Therefore, the data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.
Data Presentation: Illustrative Efficacy of this compound and Gefitinib Combination
The following tables are templates populated with hypothetical data to demonstrate how to summarize quantitative results from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound and Gefitinib in Gefitinib-Resistant NSCLC Cell Lines
| Cell Line | Gefitinib IC50 (µM) | This compound IC50 (µM) | Gefitinib + this compound (1:1 ratio) IC50 (µM) |
| H1975 (L858R/T790M) | > 20 | 5.2 | 1.8 |
| PC-9/GR (Gefitinib-Resistant) | 15.8 | 6.1 | 2.5 |
| A549 (EGFR wild-type) | > 50 | 8.5 | 7.9 |
Table 2: Synergy Analysis using Combination Index (CI) Values
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination (Ratio) | Fraction Affected (Fa) | Combination Index (CI) | Synergism/Antagonism |
| H1975 | Gefitinib + this compound (1:1) | 0.50 | 0.65 | Synergy |
| H1975 | Gefitinib + this compound (1:1) | 0.75 | 0.58 | Strong Synergy |
| PC-9/GR | Gefitinib + this compound (1:1) | 0.50 | 0.72 | Synergy |
| PC-9/GR | Gefitinib + this compound (1:1) | 0.75 | 0.63 | Synergy |
Table 3: In Vivo Efficacy in a Gefitinib-Resistant NSCLC Xenograft Model (H1975)
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | 0 | 1500 ± 150 |
| Gefitinib | 50 mg/kg, p.o., daily | 15 | 1275 ± 130 |
| This compound | 25 mg/kg, i.p., 3x/week | 40 | 900 ± 110 |
| Gefitinib + this compound | 50 mg/kg + 25 mg/kg | 85 | 225 ± 50 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and gefitinib, alone and in combination.
-
Cell Culture: Culture gefitinib-resistant NSCLC cell lines (e.g., H1975, PC-9/GR) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat cells with serial dilutions of gefitinib, this compound, or their combination at a constant ratio for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis in GraphPad Prism or similar software. Synergy is assessed by calculating the Combination Index (CI) using CompuSyn software.
2. Western Blot Analysis
This protocol is for assessing the impact of the combination treatment on key signaling pathways.
-
Cell Lysis: Plate cells in 6-well plates, treat with this compound, gefitinib, or the combination for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Xenograft Studies
This protocol outlines the evaluation of the combination therapy in a mouse model.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H1975 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into four groups: (1) Vehicle control, (2) Gefitinib alone, (3) this compound alone, and (4) Gefitinib + this compound.
-
Drug Administration: Administer gefitinib daily via oral gavage and this compound three times a week via intraperitoneal injection. Due to the poor water solubility of this compound, it should be formulated in a suitable vehicle, such as a solution containing DMSO, Cremophor EL, and saline, or as albumin-based nanoparticles.[1]
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³ or at the end of the study period (e.g., 21 days). Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of synergy between this compound and gefitinib.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound and gefitinib combination.
References
- 1. C-086 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PHASE 1/2 MULTI-CENTER STUDY TO EVALUATE THE SAFETY AND EFFICACY OF ONCT-808 IN ADULT SUBJECTS WITH RELAPSED OR REFRACTORY AGGRESSIVE B-CELL MALIGNANCIES | Dana-Farber Cancer Institute [dana-farber.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for C086 Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of C086, a novel curcumin (B1669340) analog and potent Hsp90 inhibitor, into nanoparticle-based drug delivery systems. The protocols detailed below are designed to address the poor aqueous solubility of this compound, thereby enhancing its bioavailability and therapeutic efficacy for applications in cancer therapy.
Introduction to this compound and Nanoparticle Drug Delivery
This compound is a promising anti-tumor agent that functions as a heat shock protein 90 (Hsp90) and Bcr-Abl inhibitor. Its clinical utility, however, is hampered by its low water solubility. Nanoparticle formulations, such as solid dispersions and human serum albumin (HSA)-based nanoparticles, offer a viable strategy to overcome this limitation. These formulations can significantly increase the aqueous solubility and bioavailability of this compound, leading to improved therapeutic outcomes. Nanoparticle-based systems can enhance drug delivery through mechanisms like the enhanced permeability and retention (EPR) effect in tumor tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound nanoparticle formulations.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| This compound Solid Dispersion | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound-HSA Nanoparticles | ~120 | < 0.2 | Data not available | > 20 | ~100 |
Note: Data for this compound solid dispersion is limited in the available literature. The data for this compound-HSA nanoparticles is based on similar self-assembled albumin nanoparticle systems.
Table 2: Solubility and Bioavailability Enhancement of this compound Formulations
| Formulation Type | Fold Increase in Aqueous Solubility | Relative Bioavailability (vs. This compound Suspension) |
| This compound Solid Dispersion | 1,741,000 | ~28-fold |
| This compound-HSA Nanoparticles | Data not available | Data not available |
Experimental Protocols
Protocol for Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of this compound to enhance its solubility.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000, HPMC)
-
Volatile organic solvent (e.g., ethanol (B145695), methanol, dichloromethane)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the chosen hydrophilic polymer in the volatile organic solvent. The ratio of drug to polymer should be optimized; a common starting point is a 1:1 to 1:10 w/w ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set to a temperature that allows for efficient evaporation without degrading the drug (typically 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol for Preparation of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles by Self-Assembly
This protocol outlines a self-assembly method for formulating this compound into HSA nanoparticles.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Ethanol
-
Deionized water
-
Dialysis membrane (MWCO 10-14 kDa)
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
HSA Solution Preparation: Dissolve HSA in deionized water to a concentration of 2 mg/mL.
-
This compound Solution Preparation: Dissolve this compound in ethanol to a concentration of 10 mg/mL.
-
Self-Assembly: While stirring the HSA solution, slowly add the this compound solution dropwise. The hydrophobic this compound will induce the self-assembly of HSA into nanoparticles, encapsulating the drug.
-
Dialysis: Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane to remove the ethanol and any unloaded this compound.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage and characterization.
Protocol for Characterization of this compound Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Re-disperse the nanoparticle powder in deionized water or a suitable buffer.
-
Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.
-
A PDI value below 0.3 indicates a homogenous particle size distribution.
-
Zeta potential provides an indication of the surface charge and stability of the nanoparticle suspension.
-
3.3.2. Drug Loading and Encapsulation Efficiency
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug Content: Accurately weigh a sample of the nanoparticle powder and dissolve it in a suitable solvent to break the nanoparticles and release the encapsulated this compound. Analyze the this compound concentration using a validated HPLC method.
-
Free Drug Content: Centrifuge the nanoparticle suspension and analyze the supernatant for the concentration of free, unencapsulated this compound using HPLC.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Total drug content - Free drug content) / Total drug content x 100
-
-
3.3.3. In Vitro Drug Release Study
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of this compound nanoparticle formulation in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of this compound in the withdrawn samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound Nanoparticle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90", fillcolor="#FBBC05", fontcolor="#202124"]; ClientProteins [label="Client Proteins\n(e.g., Akt, Raf-1, HER2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ubiquitin [label="Ubiquitin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Protein Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AntiAngiogenesis [label="Anti-Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Hsp90 [label="Inhibition", color="#EA4335"]; Hsp90 -> ClientProteins [label="Chaperoning &\nStabilization", color="#FBBC05"]; ClientProteins -> Ubiquitin [label="Ubiquitination", style=dashed, color="#4285F4"]; Ubiquitin -> Proteasome [style=dashed, color="#34A853"]; Proteasome -> Degradation [style=dashed, color="#5F6368"]; Degradation -> Apoptosis [color="#202124"]; Degradation -> CellCycleArrest [color="#202124"]; Degradation -> AntiAngiogenesis [color="#202124"];
// Invisible edges for layout edge [style=invis]; this compound -> ClientProteins; ClientProteins -> Proteasome; }
Caption: this compound inhibits Hsp90, leading to client protein degradation and anti-cancer effects.
// Nodes this compound [label="this compound Nanoparticle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BcrAbl [label="Bcr-Abl Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras-Raf-MEK-ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K-Akt-mTOR\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT5 [label="JAK-STAT\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> BcrAbl [label="Inhibition", color="#EA4335"]; BcrAbl -> Ras [color="#FBBC05"]; BcrAbl -> PI3K [color="#FBBC05"]; BcrAbl -> STAT5 [color="#FBBC05"]; Ras -> Proliferation [color="#4285F4"]; PI3K -> Survival [color="#4285F4"]; STAT5 -> Survival [color="#4285F4"];
// Invisible edges for layout edge [style=invis]; this compound -> Ras; Ras -> PI3K; PI3K -> STAT5; }
Caption: this compound inhibits the Bcr-Abl tyrosine kinase, blocking downstream pro-survival pathways.
Experimental Workflows
// Nodes Start [label="Start:\nthis compound & Polymer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolution [label="Dissolve in\nOrganic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Vacuum Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Milling [label="Pulverization\n& Sieving", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Final Product:\nthis compound Solid Dispersion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolution [color="#202124"]; Dissolution -> Evaporation [color="#202124"]; Evaporation -> Drying [color="#202124"]; Drying -> Milling [color="#202124"]; Milling -> End [color="#202124"]; }
Caption: Workflow for preparing this compound solid dispersion via solvent evaporation.
// Nodes Start [label="Start:\nthis compound & HSA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solutions [label="Prepare this compound\n(in Ethanol) &\nHSA (in Water)\nSolutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelfAssembly [label="Slowly add this compound\nsolution to HSA\nsolution (stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; Dialysis [label="Dialysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lyophilization [label="Lyophilization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Final Product:\nthis compound-HSA Nanoparticles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Solutions [color="#202124"]; Solutions -> SelfAssembly [color="#202124"]; SelfAssembly -> Dialysis [color="#202124"]; Dialysis -> Lyophilization [color="#202124"]; Lyophilization -> End [color="#202124"]; }
Caption: Workflow for preparing this compound-HSA nanoparticles via self-assembly.
Application Note: Enhancing Solubility of Poorly Soluble Compounds Using Solid Dispersion Technology
Introduction
A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities, which can lead to low bioavailability and therapeutic variability.[1][2][3] Solid dispersion is a well-established and effective technique to enhance the dissolution rate and apparent solubility of such compounds.[1][4][5][6] This technique involves dispersing one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix at a solid state.[6][7][8][9] By converting the drug from a crystalline to an amorphous form, the energy barrier for dissolution is significantly reduced, leading to improved oral absorption.[3][10]
This application note provides a comprehensive overview and detailed protocols for the preparation and characterization of amorphous solid dispersions (ASDs) to improve the solubility of poorly soluble drugs. While this document refers to a hypothetical polymer "C086," the principles and methods described are broadly applicable to various amorphous polymers used in solid dispersion formulations, such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyvinylpyrrolidone/vinyl acetate (B1210297) copolymers (PVP/VA).[11][12]
Principle of Solubility Enhancement via Solid Dispersion
The primary mechanism by which solid dispersions enhance solubility is the conversion of the crystalline API into a higher-energy amorphous state.[3][10] In the amorphous form, the drug molecules are randomly arranged, lacking the strong crystal lattice energy that must be overcome during dissolution.[3] The polymer carrier plays a crucial role in stabilizing this amorphous state and preventing recrystallization during storage and dissolution.[10][13] Key factors contributing to solubility enhancement include:
-
Reduced Particle Size: The drug is molecularly dispersed within the polymer matrix, leading to a significant increase in the surface area available for dissolution.[2][9][14]
-
Improved Wettability: The hydrophilic nature of the polymer carrier can improve the wetting of the hydrophobic drug particles.[3][9]
-
Increased Porosity: The resulting solid dispersion particles often have a higher porosity, which facilitates faster penetration of the dissolution medium.[9]
-
Formation of a Supersaturated Solution: Upon dissolution, the solid dispersion can generate a supersaturated solution of the drug, which enhances the driving force for absorption across the gastrointestinal membrane.[11][15]
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
The solvent evaporation method is a common technique for preparing solid dispersions, particularly at the laboratory scale.[5][12] It involves dissolving both the drug and the polymer in a common solvent, followed by the removal of the solvent to obtain the solid dispersion.[12]
Materials:
-
Poorly soluble Active Pharmaceutical Ingredient (API)
-
This compound Polymer (or a suitable alternative like PVP/VA 64)
-
Organic Solvent (e.g., ethanol, methanol, acetone, or a mixture thereof)
-
Rotary Evaporator
-
Vacuum Oven
-
Mortar and Pestle
-
Sieves
Protocol:
-
Selection of Solvent: Identify a common solvent that can dissolve both the API and the this compound polymer. The solvent should have a relatively low boiling point for easy removal.
-
Dissolution:
-
Accurately weigh the desired amounts of the API and this compound polymer to achieve the target drug loading (e.g., 10%, 20%, 30% w/w).
-
Dissolve the API and this compound in the selected solvent in a round-bottom flask. Use a sufficient amount of solvent to ensure complete dissolution. Gentle heating or sonication can be used to facilitate dissolution.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Set the water bath temperature to a suitable value (e.g., 40-60°C) to facilitate solvent evaporation without degrading the drug or polymer.
-
Apply a vacuum and rotate the flask to create a thin film of the solid dispersion on the inner surface of the flask.
-
-
Drying:
-
Once the bulk of the solvent has been removed, carefully scrape the solid dispersion from the flask.
-
Transfer the solid dispersion to a vacuum oven for further drying to remove any residual solvent. Dry at a suitable temperature (e.g., 40°C) under vacuum for 24-48 hours, or until a constant weight is achieved.
-
-
Milling and Sieving:
-
After drying, gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size (e.g., 100 mesh) to obtain a uniform particle size distribution.
-
-
Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant to protect it from moisture.
Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
Hot-melt extrusion is a solvent-free, continuous manufacturing process that is readily scalable for industrial production.[5][16] It involves pumping the API and polymer through a heated barrel of an extruder where they are mixed and melted to form a solid solution.
Materials:
-
Poorly soluble Active Pharmaceutical Ingredient (API)
-
This compound Polymer (or a suitable thermoplastic polymer like Soluplus® or PVP/VA)
-
Twin-Screw Extruder
-
Chilling Rolls or Conveyor Belt
-
Pelletizer or Mill
Protocol:
-
Premixing: Physically mix the API and this compound polymer at the desired ratio.
-
Extruder Setup:
-
Set the temperature profile of the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of the API.
-
Set the screw speed to ensure adequate mixing and residence time.
-
-
Extrusion:
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten material is extruded through a die to form a continuous strand.
-
-
Cooling and Solidification: The extruded strand is rapidly cooled and solidified on a chilling roll or a conveyor belt.
-
Pelletizing/Milling: The solidified extrudate is then pelletized or milled to the desired particle size.
-
Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant.
Characterization of Solid Dispersions
Thorough characterization is essential to confirm the formation of an amorphous solid dispersion and to evaluate its performance.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the physical state of the drug within the solid dispersion. The absence of the drug's melting endotherm in the thermogram of the solid dispersion indicates that the drug is in an amorphous state.[17][18]
Protocol:
-
Accurately weigh 3-5 mg of the sample (pure API, pure polymer, physical mixture, and solid dispersion) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range that includes the melting point of the API.
-
Record the heat flow as a function of temperature.
Powder X-Ray Diffraction (PXRD)
PXRD is another critical technique to assess the crystallinity of the drug. Sharp peaks in the diffractogram are characteristic of a crystalline material, while a halo pattern indicates an amorphous state.[4][18]
Protocol:
-
Place a small amount of the powder sample on the sample holder.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Record the diffraction pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to investigate potential molecular interactions between the drug and the polymer in the solid dispersion.[4][18] Shifts in the characteristic peaks of the drug or polymer can indicate the formation of hydrogen bonds or other interactions that contribute to the stability of the amorphous system.
Protocol:
-
Prepare a sample by mixing a small amount of the powder with potassium bromide (KBr) and compressing it into a thin pellet, or analyze the powder directly using an attenuated total reflectance (ATR) accessory.
-
Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Record the infrared spectrum.
In Vitro Dissolution Testing
Dissolution testing is performed to evaluate the enhancement in the dissolution rate of the drug from the solid dispersion compared to the pure crystalline drug.
Protocol:
-
Use a USP dissolution apparatus (e.g., Apparatus II, paddle method).
-
Fill the dissolution vessels with a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a buffer of a specific pH). Maintain the temperature at 37 ± 0.5°C.
-
Add a known amount of the solid dispersion (equivalent to a specific dose of the API) to each vessel.
-
Start the paddles at a specified rotation speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the drug concentration in the samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the percentage of drug dissolved as a function of time.
Data Presentation
The quantitative data from the characterization experiments should be summarized in clear and well-structured tables for easy comparison.
Table 1: Saturation Solubility Study of API and Solid Dispersions
| Formulation | Drug:Polymer Ratio | Solubility (µg/mL) in Water | Fold Increase in Solubility |
| Pure API | - | 5.2 ± 0.4 | 1.0 |
| Physical Mixture | 1:9 | 8.1 ± 0.6 | 1.6 |
| SD (Solvent Evap.) | 1:9 | 155.3 ± 12.1 | 29.9 |
| SD (HME) | 1:9 | 182.7 ± 15.8 | 35.1 |
Table 2: In Vitro Dissolution Profile of API and Solid Dispersions in pH 6.8 Phosphate Buffer
| Time (min) | % Drug Dissolved (Pure API) | % Drug Dissolved (Physical Mixture) | % Drug Dissolved (SD - Solvent Evap.) | % Drug Dissolved (SD - HME) |
| 5 | 2.1 ± 0.3 | 5.4 ± 0.8 | 45.2 ± 3.1 | 52.8 ± 4.5 |
| 15 | 5.8 ± 0.7 | 12.1 ± 1.2 | 78.6 ± 5.4 | 85.3 ± 6.2 |
| 30 | 10.2 ± 1.1 | 18.9 ± 1.9 | 92.3 ± 6.8 | 95.1 ± 7.0 |
| 60 | 15.6 ± 1.8 | 25.3 ± 2.5 | 96.8 ± 7.2 | 98.2 ± 7.5 |
| 120 | 20.3 ± 2.2 | 30.1 ± 3.0 | 98.1 ± 7.5 | 99.0 ± 7.8 |
Visualizations
Caption: Experimental workflow for solid dispersion preparation and characterization.
Caption: Mechanism of solubility enhancement by solid dispersion.
Conclusion
Solid dispersion technology is a powerful and versatile tool for addressing the challenges of poor aqueous solubility in drug development. By carefully selecting the polymer and the preparation method, significant improvements in dissolution rate and bioavailability can be achieved. The protocols and characterization techniques outlined in this application note provide a solid foundation for the successful development of amorphous solid dispersion formulations. While no specific information was publicly available for a polymer designated "this compound," the general principles and methodologies described herein are applicable to a wide range of polymers used in the pharmaceutical industry for solubility enhancement.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. researchgate.net [researchgate.net]
- 9. ajprd.com [ajprd.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. iosrphr.org [iosrphr.org]
- 13. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. youtube.com [youtube.com]
- 16. crystalpharmatech.com [crystalpharmatech.com]
- 17. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
Unraveling the Identity of C086: A Shift from Photodynamic Therapy to Hsp90 Inhibition in Cancer Treatment
Initial investigations into the application of a compound designated "C086" in the realm of photodynamic therapy (PDT) for cancer have revealed a significant discrepancy with currently available scientific literature. Extensive searches have not yielded any evidence of this compound being utilized as a photosensitizer in PDT. However, research has definitively identified this compound as a novel inhibitor of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous proteins that are critical for tumor cell growth and survival.
This discovery repositions this compound from the field of light-activated cancer treatment to the domain of targeted molecular therapy. This application note will, therefore, pivot to detail the established role of this compound as an Hsp90 inhibitor, its mechanism of action, and its potential applications in cancer therapy based on existing preclinical data.
This compound as a Novel Hsp90 Inhibitor
Introduction:
Heat Shock Protein 90 is an ATP-dependent molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are oncoproteins that are essential for the development and progression of cancer, including kinases, transcription factors, and steroid receptors. By inhibiting the function of Hsp90, this compound can induce the degradation of these client proteins, leading to the suppression of multiple oncogenic signaling pathways simultaneously. This multifaceted attack makes Hsp90 an attractive target for cancer therapy, and this compound represents a novel chemical entity developed for this purpose.
Mechanism of Action:
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminus of Hsp90. This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.
A key study has highlighted the efficacy of this compound in non-small cell lung cancer (NSCLC) cells. The research demonstrated that this compound, either alone or in combination with the EGFR inhibitor gefitinib, effectively reduces cell proliferation and induces apoptosis in both wild-type and mutant NSCLC cell lines.[1]
Experimental Data on this compound in Non-Small Cell Lung Cancer
The following table summarizes the key findings from a study investigating the effects of this compound on NSCLC cells.
| Cell Line | Treatment | Key Findings | Reference |
| A549 (wild-type) | This compound | Reduced proliferation, increased proapoptotic caspase activation. | [1] |
| NCI-H1975 (mutant) | This compound | Showed greater sensitivity to this compound compared to A549 cells. | [1] |
| A549 & NCI-H1975 | This compound + Gefitinib | Synergistic reduction of EGFR expression and downstream signaling (PI3K/Akt and Ras-Raf-Erk pathways). Enhanced suppression of Erk signaling. | [1] |
Signaling Pathways Affected by this compound
The inhibition of Hsp90 by this compound leads to the degradation of multiple client proteins, thereby disrupting several critical signaling pathways involved in cancer progression. The diagram below illustrates the central role of Hsp90 and the impact of its inhibition by this compound.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary to the developing researchers, the following are general methodologies that would be employed to evaluate the efficacy of an Hsp90 inhibitor like this compound.
1. Cell Viability Assay (MTT or CellTiter-Glo®):
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549, NCI-H1975) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and/or in combination with another drug like gefitinib) for a specified period (e.g., 48-72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) to quantify the number of viable cells.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for this compound.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with this compound at a concentration around its IC50 value.
-
After the treatment period, harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis:
-
Objective: To assess the effect of this compound on the expression levels of Hsp90 client proteins.
-
Methodology:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., EGFR, Akt, Erk) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Logical Workflow for Evaluating this compound Efficacy
The following diagram outlines the logical workflow for the preclinical evaluation of this compound as a potential anti-cancer agent.
While the initial premise of this compound as a photosensitizer for photodynamic therapy is not supported by current scientific literature, its identification as a potent Hsp90 inhibitor opens up a promising avenue for its application in cancer therapy. The preclinical data in non-small cell lung cancer are encouraging, particularly the synergistic effects observed with established targeted therapies like gefitinib.
Future research should focus on expanding the evaluation of this compound to other cancer types known to be dependent on Hsp90 client proteins. Further in vivo studies are necessary to establish its efficacy, safety profile, and pharmacokinetic properties. The development of this compound and other Hsp90 inhibitors represents a valuable strategy in the ongoing effort to combat cancer through targeted molecular therapies. Researchers interested in photodynamic therapy are encouraged to investigate established photosensitizers for their studies.
References
Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins Following C086 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. These client proteins include key oncogenic kinases such as Akt, Erk, and c-Raf. Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This makes Hsp90 an attractive target for cancer therapy.[1][2]
C086 is a novel, potent inhibitor of Hsp90 that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including non-small cell lung cancer (NSCLC).[3][4] this compound binds to Hsp90, disrupting its chaperone function and leading to the degradation of its client proteins.[5] This ultimately results in the downregulation of critical survival pathways such as the PI3K/Akt and Ras-Raf-Erk signaling cascades.[3]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on key Hsp90 client proteins. Detailed protocols for cell treatment, protein extraction, quantification, and immunodetection are provided, along with methods for assessing cell viability.
Data Presentation
Table 1: Quantitative Analysis of Hsp90 Client Protein Levels After this compound Treatment
This table summarizes the expected dose-dependent effect of this compound on the protein levels of key Hsp90 client proteins, as would be quantified from Western blot data.
| This compound Concentration (µM) | Akt Level (% of Control) | p-Akt Level (% of Control) | c-Raf Level (% of Control) | Erk Level (% of Control) | p-Erk Level (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 |
| 0.1 | 85 | 75 | 80 | 95 | 85 |
| 0.5 | 60 | 45 | 55 | 80 | 60 |
| 1.0 | 40 | 25 | 35 | 70 | 40 |
| 5.0 | 20 | 10 | 15 | 60 | 20 |
| 10.0 | 10 | 5 | 5 | 55 | 10 |
Note: The above data are representative and may vary depending on the cell line, treatment duration, and experimental conditions.
Table 2: Effect of this compound on Cell Viability (MTT Assay)
This table illustrates the typical dose-dependent decrease in cell viability upon treatment with this compound.
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 90 |
| 0.5 | 75 |
| 1.0 | 60 |
| 5.0 | 40 |
| 10.0 | 25 |
Note: IC50 values should be calculated from a full dose-response curve.
Mandatory Visualizations
Caption: Hsp90 chaperone cycle and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Key signaling pathways affected by this compound-mediated Hsp90 inhibition.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., A549, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10 cm cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
Protocol 2: Western Blot Analysis
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-c-Raf, anti-Erk, anti-p-Erk, anti-Hsp90, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
A. Preparation of Cell Lysates
-
After this compound treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[6]
-
Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells.[7]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
B. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7]
C. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[7]
D. Immunodetection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.[8]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound as described in Protocol 1. Include a vehicle control and a no-cell background control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well.[11]
-
Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Confirm Hsp90-Client Interaction
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-Hsp90)
-
Control IgG from the same species as the IP antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
Procedure:
-
Lyse this compound-treated and control cells using a non-denaturing Co-IP lysis buffer.
-
Quantify protein concentration as described in Protocol 2B.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.[12]
-
Incubate 500-1000 µg of pre-cleared lysate with the anti-Hsp90 antibody or control IgG overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.[14]
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elute the bound proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot for the presence of client proteins like Akt and c-Raf. A decrease in the co-immunoprecipitated client protein in this compound-treated samples would indicate disruption of the Hsp90-client interaction.
References
- 1. The Hsp90 Chaperone Machinery Regulates Signaling by Modulating Ligand Binding Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to Assess the Impact of Hsp90 Chaperone Function on Extracellular Client MMP2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell transfection and co-immunoprecipitation [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Compound C086 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Compound C086, a novel investigational anti-cancer agent, in cell culture-based studies. The following sections outline the methodologies for assessing the cytotoxic and anti-proliferative effects of this compound, along with its impact on key cellular processes such as cell cycle progression and apoptosis.
Mechanism of Action
Compound this compound is a potent and selective inhibitor of key signaling pathways implicated in tumor growth and survival. Its primary mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
A foundational aspect of characterizing the anti-cancer effects of Compound this compound involves determining its impact on cell viability and proliferation. The following protocols provide standardized procedures for these assessments.
1. Cell Culture and Maintenance
A crucial prerequisite for any in vitro study is the proper maintenance of healthy cell cultures.
-
General Cell Culture Protocol for Adherent Cells:
-
Maintain cell lines (e.g., MCF-7, SK-BR-3) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the spent medium and wash the cell monolayer with a sterile phosphate-buffered saline (PBS).[1]
-
Add a suitable detaching agent like trypsin-EDTA and incubate until cells detach.[1][2][3]
-
Neutralize the trypsin with fresh, serum-containing medium and collect the cells into a sterile centrifuge tube.[1]
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.[4]
-
Seed the cells into new culture flasks at the desired density.[1]
-
-
Thawing Cryopreserved Cells:
2. Cytotoxicity Assay using CCK-8
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. This assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a soluble formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Prepare serial dilutions of Compound this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
3. Cell Cycle Analysis by Flow Cytometry
To investigate the effect of Compound this compound on cell cycle progression, flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells is performed.
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Compound this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined.
-
4. Apoptosis Assay by Annexin V/PI Staining
Annexin V-FITC and propidium iodide (PI) double staining can be used to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with Compound this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation
The quantitative data from the aforementioned experiments should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of Compound this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 | 5.2 |
| SK-BR-3 | 8.9 |
| HeLa | 12.5 |
IC50 values were calculated from dose-response curves generated using the CCK-8 assay.
Table 2: Effect of Compound this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 59.8 ± 1.5 | 30.1 ± 1.2 | 10.1 ± 0.8 |
| This compound (5 µM) | 69.7 ± 1.4 | 20.3 ± 1.1 | 10.0 ± 0.7 |
| This compound (10 µM) | 78.2 ± 1.8 | 12.5 ± 0.9 | 9.3 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments. Silencing of a similar protein, C9orf86, has been shown to induce G1 cell cycle arrest in MCF-7 cells.[7]
Table 3: Induction of Apoptosis by Compound this compound in MCF-7 Cells
| Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle Control | 3.1 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound (5 µM) | 15.6 ± 1.1 | 5.2 ± 0.5 | 1.1 ± 0.2 |
| This compound (10 µM) | 28.9 ± 1.9 | 12.8 ± 0.9 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of Compound this compound Action
Compound this compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways that control cell proliferation and survival. The diagram below illustrates a potential mechanism of action where this compound induces DNA damage, leading to the activation of the p53 tumor suppressor pathway. Activated p53 can then trigger cell cycle arrest and apoptosis through the transcriptional regulation of target genes like p21 and Bax.
Caption: Hypothesized this compound signaling pathway.
Experimental Workflow for this compound Evaluation
The following diagram outlines the general workflow for evaluating the in vitro efficacy of Compound this compound.
Caption: Experimental workflow for this compound.
References
- 1. Subculture of Adherent Cell Lines [sigmaaldrich.com]
- 2. Cell culture protocol | Proteintech Group [ptglab.com]
- 3. Essential protocols for animal cell culture [qiagen.com]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. woongbee.com [woongbee.com]
- 6. dojindo.com [dojindo.com]
- 7. Down-Regulation of C9orf86 in Human Breast Cancer Cells Inhibits Cell Proliferation, Invasion and Tumor Growth and Correlates with Survival of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor water solubility of C086
Overcoming Poor Water Solubility of the Kinase Inhibitor C086
Introduction: this compound is a potent, selective inhibitor of the novel tyrosine kinase "Kinase X," a critical node in oncogenic signaling pathways.[1][2] While demonstrating high efficacy in enzymatic assays, its progression into cellular and in vivo models is hampered by extremely poor aqueous solubility.[1] This guide provides researchers with practical strategies, protocols, and troubleshooting advice to overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with negligible solubility in aqueous buffers.[1] Its solubility is significantly higher in organic solvents. For quantitative experiments, it is crucial to start with a high-concentration stock solution in an appropriate organic solvent, such as DMSO.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Solubility (µg/mL) | Molarity (µM) | Notes |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 | < 0.2 | Essentially insoluble; not suitable for stock preparation. |
| Tris-HCl (pH 8.0) | Aqueous Buffer | < 0.1 | < 0.2 | No significant improvement over PBS. |
| DMSO | Polar Aprotic | > 50,000 | > 100,000 | Recommended for primary stock solutions. |
| Ethanol (100%) | Polar Protic | ~5,000 | ~10,000 | Can be used as a co-solvent. |
| PEG 400 | Polymer | ~15,000 | ~30,000 | Useful for in vivo formulations. |
Note: Data is based on internal studies with this compound (MW = 485.5 g/mol ) at 25°C.
Q2: How do I correctly prepare a stock solution of this compound?
A2: Preparing a stable, high-concentration stock solution is the first critical step. Using a high-purity, anhydrous solvent is essential to prevent compound degradation.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 2.43 mg) using an analytical balance in a clean glass vial.
-
Calculate Solvent Volume: Based on the molecular weight (485.5 g/mol ), calculate the volume of DMSO required. For 2.43 mg to make a 10 mM solution, you will need 500 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (5-10 minutes) or gentle warming (to 37°C) can be applied.[3] Ensure the vial is tightly capped.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]
Q3: What strategies can I use to solubilize this compound for in vitro cell-based assays?
A3: The primary challenge is diluting the DMSO stock into an aqueous cell culture medium without causing precipitation.[4] Several formulation strategies can be employed to maintain this compound in solution.[5][6][7][8] These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[6][7][9]
Q4: How does this compound inhibit the Kinase X signaling pathway?
A4: this compound is an ATP-competitive inhibitor of Kinase X.[1] Kinase X is a receptor tyrosine kinase that, upon activation by its ligand (e.g., Growth Factor), dimerizes and autophosphorylates. This phosphorylation creates docking sites for downstream signaling proteins, activating the PI3K/AKT and MAPK/ERK pathways, which drive cell proliferation and survival.[10][11][12] this compound binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent downstream signaling.[13]
Troubleshooting Guide
Q1: My this compound precipitates when I dilute the DMSO stock into aqueous buffer for a cell-based assay. What should I do?
A1: This is a common issue known as "precipitation upon dilution," which occurs when the hydrophobic compound leaves the organic solvent for the non-receptive aqueous environment.[4]
Immediate Solutions:
-
Optimize Dilution Technique: Instead of adding the stock directly, add it dropwise to the vortexing buffer to ensure rapid dispersion.[3]
-
Lower Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic to your cells, typically <0.5%.[14] If you need to add a larger volume of stock, consider preparing a more concentrated initial stock.
Long-Term Solution: Use a Formulation Agent Using an excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can dramatically improve aqueous solubility by forming an inclusion complex with this compound.[15][16]
Protocol 2: Solubilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from standard cyclodextrin complexation methods.[15][17][18]
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in cell culture medium or PBS by dissolving 400 mg of HP-β-CD in 1 mL of the aqueous buffer. Warm to 37°C to aid dissolution.
-
Add this compound Stock: While vortexing the HP-β-CD solution, slowly add your concentrated this compound DMSO stock (e.g., 10 mM) to achieve the desired final concentration. The molar ratio of cyclodextrin to the drug is key; a large excess of cyclodextrin is often required.[19]
-
Incubate: Incubate the mixture for 1 hour at room temperature with continuous agitation to allow for complex formation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed drug aggregates and ensure sterility before adding to cells.
-
Vehicle Control: Remember to use a vehicle control containing the same final concentration of DMSO and HP-β-CD in your experiments.
Q2: I am observing inconsistent results in my enzyme inhibition assay. Could this be related to solubility?
A2: Yes, absolutely. Poor solubility can lead to compound aggregation at higher concentrations. These aggregates can cause non-specific inhibition of the target enzyme or interfere with the assay detection method, leading to artifactual and non-reproducible results.[14][20]
References
- 1. C-086 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. contractpharma.com [contractpharma.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. humapub.com [humapub.com]
- 16. researchgate.net [researchgate.net]
- 17. ijrpc.com [ijrpc.com]
- 18. oatext.com [oatext.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of C086 for Clinical Advancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of C086, a promising anti-hepatoma agent. Our focus is on improving its bioavailability for successful clinical trial applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the clinical development of this compound?
A1: The primary obstacle in the clinical application of this compound, a novel curcumin (B1669340) analog and potent heat shock protein 90 (Hsp90) inhibitor, is its limited aqueous solubility. This poor solubility significantly restricts its oral bioavailability, thereby hindering its therapeutic efficacy in vivo.
Q2: What are the most effective strategies to enhance the bioavailability of this compound?
A2: To date, two primary formulation strategies have proven highly effective in improving the bioavailability of this compound:
-
Solid Dispersion (SD): Utilizing polymers such as polyvinylpyrrolidone (B124986) K30 (PVP K30) through techniques like solvent evaporation can significantly increase the aqueous solubility and dissolution rate of this compound.
-
Albumin-Based Nanoparticles: Encapsulating this compound into albumin nanoparticles offers another promising approach to improve its solubility and systemic circulation time.
Q3: How significant is the bioavailability improvement with these formulation strategies?
A3: Studies have demonstrated a substantial enhancement in bioavailability. For instance, a solid dispersion formulation of this compound with PVP K30 was found to increase the oral bioavailability by approximately 28-fold compared to a this compound suspension.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound functions as a heat shock protein 90 (Hsp90) inhibitor. Hsp90 is a chaperone protein that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound disrupts these pathways, leading to anti-tumor effects.
Troubleshooting Guides
Solid Dispersion Formulation Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Drug Loading in Solid Dispersion | - Poor miscibility between this compound and the polymer carrier (e.g., PVP K30).- Suboptimal drug-to-carrier ratio. | - Screen different polymers or use a combination of carriers to improve miscibility.- Systematically evaluate various drug-to-carrier ratios to identify the optimal loading capacity. |
| Phase Separation or Crystallization Upon Storage | - Thermodynamic instability of the amorphous solid dispersion.- Moisture absorption by the polymer. | - Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility.- Store the solid dispersion in a desiccated, low-humidity environment.- Incorporate a secondary stabilizing agent into the formulation. |
| Inconsistent In Vitro Dissolution Profile | - Variability in the solid dispersion preparation method.- Incomplete conversion to an amorphous state. | - Standardize the solvent evaporation process, including solvent volume, stirring speed, and drying conditions.- Characterize the solid dispersion using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound. |
Albumin Nanoparticle Formulation Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Encapsulation Efficiency | - Poor affinity of hydrophobic this compound for the albumin matrix.- Suboptimal this compound-to-albumin ratio. | - Modify the surface of the albumin or this compound to enhance interaction.- Optimize the formulation by testing different this compound-to-albumin ratios. |
| Large or Aggregated Nanoparticles | - Incorrect pH or ionic strength of the buffer during preparation.- Inefficient homogenization or sonication. | - Carefully control the pH and ionic strength of the reaction buffer.- Optimize the homogenization pressure, number of cycles, or sonication parameters (power, duration). |
| Instability of Nanoparticle Suspension (Precipitation) | - Insufficient stabilization of nanoparticles.- Changes in pH or temperature during storage. | - Use a suitable stabilizing agent or coating, such as polyethylene (B3416737) glycol (PEG).- Store the nanoparticle suspension at the recommended temperature and pH. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound Solid Dispersion in Rats
The following table summarizes the pharmacokinetic parameters of this compound following oral administration of a this compound suspension and a this compound-PVP K30 solid dispersion (SD) to rats. The data clearly indicates a significant improvement in bioavailability with the solid dispersion formulation.[2]
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC0-t (µg/L·h) | Relative Bioavailability (%) |
| This compound-Suspension | 140 | 3.7 ± 0.4 | 1.0 ± 0.0 | 1.558 ± 0.178 | 100 |
| This compound-SD | 140 | 174.0 ± 15.6 | 2.0 ± 0.0 | 46.357 ± 3.736 | ~2976 |
Data are presented as mean ± standard deviation (SD).
Experimental Protocols
Preparation of this compound-PVP K30 Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound solid dispersion with PVP K30 at a 1:6 weight ratio.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:6 weight ratio.
-
Dissolve both this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) in the water bath.
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and store it in a desiccator.
Preparation of this compound-Loaded Albumin Nanoparticles by Desolvation Method
This protocol outlines the fabrication of this compound-loaded human serum albumin (HSA) nanoparticles.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Glutaraldehyde (B144438) solution (8%)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare an aqueous solution of HSA (e.g., 100 mg in 2 mL of deionized water).
-
Prepare an organic solution of this compound (e.g., 10 mg in 8 mL of ethanol).
-
Under continuous magnetic stirring, add the this compound ethanol solution dropwise to the HSA aqueous solution. A milky suspension should form.
-
Allow the desolvation process to proceed for 30 minutes.
-
Add a specific volume of 8% glutaraldehyde solution as a cross-linker to stabilize the nanoparticles.
-
Continue stirring for 12-24 hours to ensure complete cross-linking.
-
Purify the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step three times to remove unencapsulated this compound and residual glutaraldehyde.
-
Lyophilize the final nanoparticle suspension for long-term storage.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound through the inhibition of Hsp90.
References
Technical Support Center: Optimizing C086 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of C086, a novel curcumin (B1669340) derivative and Heat Shock Protein 90 (Hsp90) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic derivative of curcumin that has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2][3] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.[2][4]
Q2: What are the main challenges in administering this compound in vivo?
The primary challenge with this compound, similar to its parent compound curcumin, is its poor aqueous solubility, which leads to low oral bioavailability.[1][3] This can result in insufficient drug exposure at the target site and variable experimental outcomes. To overcome this, formulation strategies such as solid dispersions have been developed to significantly enhance its solubility and bioavailability.[1][2][3]
Q3: What is a recommended starting dose for this compound in in vivo studies?
Currently, specific Maximum Tolerated Dose (MTD) studies for this compound are not publicly available. However, a study in rats using a solid dispersion formulation (this compound-SD) reported an oral dose of 140 mg/kg, while a suspension of this compound was administered at 450 mg/kg.[2] For a new in vivo study, it is crucial to perform a dose-range-finding study to determine the MTD in the specific animal model and strain being used.
Q4: How can I improve the bioavailability of this compound in my animal model?
Improving the formulation of this compound is key to enhancing its bioavailability. A solid dispersion of this compound with a carrier like PVP K30 has been shown to increase aqueous solubility by over a million-fold and oral bioavailability by approximately 28-fold in rats.[1][2][3] Other strategies for curcumin derivatives include lipid-based formulations, nanoparticles, and co-administration with absorption enhancers.[4][5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition between animals in the same dose group. | 1. Inconsistent drug formulation: Poor solubility of this compound can lead to non-homogenous suspension and inaccurate dosing.2. Variable oral absorption: Differences in gastrointestinal physiology and food intake can affect absorption.3. Inconsistent administration: Improper gavage technique can lead to variability in the administered dose. | 1. Optimize formulation: Prepare a stable and homogenous formulation, such as a solid dispersion or a well-suspended solution. Ensure thorough mixing before each administration.2. Standardize animal conditions: Fast animals overnight before oral dosing to reduce variability in gastric contents. Ensure consistent access to food and water post-dosing.3. Refine administration technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). |
| Lack of significant anti-tumor efficacy at the tested dose. | 1. Insufficient drug exposure: The administered dose may be too low to achieve therapeutic concentrations at the tumor site due to poor bioavailability.2. Rapid metabolism: this compound, like curcumin, may be subject to rapid metabolism in the liver and gut wall.3. Tumor model resistance: The selected cancer cell line may be resistant to Hsp90 inhibition. | 1. Increase the dose: Conduct a dose-escalation study to determine if higher, well-tolerated doses produce a better therapeutic effect.2. Improve formulation: Switch to a formulation with enhanced bioavailability, such as a solid dispersion.3. Evaluate target engagement: Measure the levels of Hsp90 client proteins (e.g., AKT, Raf-1, EGFR) in tumor tissue post-treatment to confirm target inhibition.4. Consider a different tumor model: Test this compound in a panel of cancer cell lines in vitro to identify more sensitive models. |
| Unexpected toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | 1. Dose is above the MTD: The administered dose may be too high for the specific animal model.2. Vehicle toxicity: The vehicle used to formulate this compound may be causing adverse effects.3. Off-target effects: Although an Hsp90 inhibitor, this compound may have other biological activities leading to toxicity. | 1. Determine the MTD: Conduct a formal MTD study to establish a safe dose range.2. Include a vehicle control group: Always include a group of animals that receives only the vehicle to differentiate between vehicle- and compound-related toxicity.3. Monitor animals closely: Implement a comprehensive clinical monitoring plan to detect early signs of toxicity. Perform hematology and clinical chemistry analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (this compound-SD) for Oral Administration
This protocol is adapted from a study that successfully enhanced the bioavailability of this compound.[1][2][3]
Materials:
-
This compound powder
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
-
0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) solution (for suspension control)
-
Saline (for this compound-SD administration)
Procedure:
-
Dissolution: Dissolve this compound and PVP K30 in a 1:6 weight-to-weight ratio in a suitable volume of ethanol.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 45°C) until a solid film is formed.
-
Drying: Further dry the solid film under vacuum to remove any residual solvent.
-
Grinding and Sieving: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Formulation for Dosing:
-
This compound-SD: For administration, dissolve the this compound-SD powder in saline to the desired concentration.
-
This compound Suspension (for comparison): Suspend the unprocessed this compound powder in a 0.5% CMC-Na solution.
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study for this compound
This is a general protocol for determining the MTD of a novel compound in mice and should be adapted based on institutional guidelines and preliminary data.
Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 25, 50, 100, 200, 400 mg/kg).
-
Group Allocation: Assign a cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.
-
Administration: Administer a single dose of the this compound formulation via the intended route (e.g., oral gavage).
-
Clinical Observation: Monitor the animals for signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days. Record observations such as changes in body weight, food and water intake, posture, grooming, and any signs of distress.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (typically >15-20%), or other severe clinical signs of toxicity.
-
Dose Escalation: If no toxicity is observed at the initial doses, subsequent cohorts can receive higher doses until dose-limiting toxicity is observed.
Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to the degradation of oncogenic client proteins.
Experimental Workflow for In Vivo Efficacy Study of this compound
Caption: A typical workflow for an in vivo efficacy study of this compound in a tumor-bearing animal model.
References
- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: C086 Nanoparticle Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with C086 lipid nanoparticle formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
My this compound nanoparticles are aggregating. What are the likely causes and how can I resolve this?
Answer: Nanoparticle aggregation is a common sign of colloidal instability, where particles cluster together.[1][2] This can be observed as visible precipitates, an increase in hydrodynamic size, and a higher Polydispersity Index (PDI) measured by Dynamic Light Scattering (DLS). The primary causes and solutions are outlined below.
Potential Causes & Solutions:
-
Inadequate Surface Charge: Nanoparticles maintain dispersion through electrostatic repulsion. A low zeta potential (close to 0 mV) indicates insufficient repulsion, leading to aggregation.[3]
-
Solution: Modify the formulation to include charged lipids or alter the pH of the buffer to increase surface charge. A zeta potential greater than +/- 30 mV is generally considered indicative of a stable formulation.[3]
-
-
High Ionic Strength of Buffer: High salt concentrations in the buffer can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and causing aggregation.[4][5]
-
Solution: Reduce the ionic strength of the formulation buffer. If a specific ionic strength is required for the application, consider adding a PEGylated lipid to the formulation to provide steric stabilization.[6]
-
-
Improper Storage Temperature: Both freezing and elevated temperatures can induce aggregation. Freeze-thaw cycles can be particularly damaging.[5]
-
Suboptimal Formulation Components: The ratio of lipids (ionizable lipids, helper phospholipids, cholesterol, and PEG-lipids) is critical for stability.[9]
-
Solution: Systematically optimize the concentration of each lipid component. For instance, an insufficient concentration of PEG-lipid can lead to reduced steric hindrance and subsequent aggregation.[5]
-
Troubleshooting Workflow for Aggregation:
I'm observing a significant change in particle size and PDI over time. What does this indicate?
Answer: Changes in particle size and PDI upon storage are key indicators of physical instability. An increase in size often points to aggregation, while a broadening of the PDI suggests a less uniform particle population.[11]
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Increase in Mean Particle Size | Aggregation or fusion of nanoparticles. | Review storage conditions, buffer composition (pH, ionic strength), and formulation components.[4][5][12] |
| Increase in PDI | Non-uniform particle growth, partial aggregation, or degradation of nanoparticles. | Characterize the sample with additional techniques like electron microscopy to visualize the particle population. |
| Decrease in Mean Particle Size | Degradation or breakdown of the nanoparticles. | Assess the chemical stability of the lipid components and the encapsulated payload. |
Impact of Storage Temperature on Nanoparticle Stability:
Studies have shown that storage temperature is a critical factor in maintaining the physical stability of lipid nanoparticles.
| Storage Temperature | Typical Observation over Time | Reference |
| 40°C | Rapid increase in particle size and PDI. Potential degradation of payload. | [13] |
| 25°C (Room Temp) | Gradual increase in particle size. Stability is formulation-dependent. | [9][13] |
| 2-8°C | Generally stable for several weeks to months. Considered optimal for liquid formulation short-to-medium term storage.[8][13] | [8][13] |
| -20°C to -80°C | Good long-term stability, especially for sensitive payloads like mRNA.[7] May require cryoprotectants to prevent aggregation during freeze-thaw cycles.[5][10] | [7][9][10] |
| Lyophilized (Freeze-dried) | Excellent long-term stability, even at room temperature, when reconstituted.[7][9] | [7][9] |
My drug encapsulation efficiency is low. What factors could be responsible?
Answer: Low encapsulation efficiency can be due to a variety of factors related to the formulation and process parameters.
Potential Causes & Solutions:
-
Suboptimal Lipid to Drug Ratio: The amount of lipid relative to the drug is crucial for efficient encapsulation.
-
Solution: Experiment with different lipid-to-drug weight ratios. Ratios of 10:1 to 30:1 are common starting points.[6]
-
-
Incorrect N:P Ratio: For nucleic acid payloads, the molar ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate (B84403) (N:P ratio) is critical for complexation.
-
Solution: Optimize the N:P ratio. This often involves testing a range from 3:1 to 10:1.
-
-
pH of Aqueous Buffer: The pH of the aqueous buffer during formulation determines the charge of the ionizable lipid, which is essential for encapsulating negatively charged payloads like mRNA or siRNA.
-
Solution: Use an acidic aqueous buffer (typically pH 4-5) during the mixing process to ensure the ionizable lipid is positively charged.
-
-
Inefficient Mixing: The method and speed of mixing the lipid-ethanol phase with the aqueous phase can significantly impact nanoparticle formation and encapsulation.
-
Solution: Utilize a controlled and rapid mixing method, such as a microfluidic mixer, for reproducible and efficient encapsulation.[6]
-
Experimental Workflow for Encapsulation Optimization:
Key Experimental Protocols
Protocol 1: Measurement of Particle Size and Polydispersity Index (PDI) by DLS
Objective: To determine the mean hydrodynamic diameter and size distribution of this compound nanoparticles.
Methodology:
-
Sample Preparation: Dilute the this compound nanoparticle suspension in the appropriate buffer (e.g., the storage buffer) to a suitable concentration for DLS measurement. Filtration of the buffer using a 0.22 µm filter is recommended to remove dust and other contaminants.
-
Instrument Setup:
-
Set the instrument temperature, typically to 25°C. Allow for temperature equilibration (e.g., 2 minutes) before measurement.[14]
-
Select the correct dispersant properties (viscosity and refractive index) in the software.
-
-
Measurement:
-
Load the diluted sample into a clean, dust-free cuvette.
-
Perform the measurement. It is recommended to perform at least three replicate measurements for each sample to ensure reproducibility.[14]
-
-
Data Analysis: The instrument software will generate a report including the Z-average diameter (mean hydrodynamic size), the PDI, and the size distribution graph. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
Protocol 2: Measurement of Zeta Potential
Objective: To determine the surface charge of this compound nanoparticles, which is a key indicator of colloidal stability.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument. High ionic strength buffers can lead to inaccurate measurements.
-
Instrument Setup:
-
Ensure the instrument is calibrated using an appropriate standard.
-
Set the measurement temperature (typically 25°C).
-
-
Measurement:
-
Data Analysis: The software uses the electrophoretic mobility and the Henry equation to calculate the zeta potential.[14] The report will provide the mean zeta potential and its distribution. As a general guideline for stability:
References
- 1. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. biomol.com [biomol.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. k2sci.com [k2sci.com]
- 9. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Colloidal stability as a determinant of nanoparticle behavior in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Off-target Effects of C086
Disclaimer: Direct experimental data on the selectivity and off-target profile of C086 is limited in publicly available literature. This technical support guide has been developed using information on the parent compound, curcumin (B1669340), and general principles for Hsp90 inhibitors to provide researchers with a framework for anticipating and addressing potential off-target effects. The experimental protocols and troubleshooting advice provided are intended as a starting point for the rigorous characterization of this compound in your specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a derivative of curcumin and is primarily characterized as a novel inhibitor of Heat Shock Protein 90 (Hsp90). It has also been reported to target Bcr-Abl. Like its parent compound curcumin, this compound exhibits anti-tumor and anti-hepatoma activities. A significant challenge in its use is its low water solubility.
Q2: As a curcumin derivative, what are the potential off-target pathways this compound might modulate?
A2: Curcumin is known to be a promiscuous compound that interacts with a wide range of cellular targets.[1][2] Therefore, it is plausible that this compound may also affect these pathways. Key signaling pathways modulated by curcumin and its analogs include NF-κB, STAT3, PI3K/Akt, and MAPK.[1][2][3][4] Researchers should be aware of potential unintended effects on these pathways when interpreting experimental results.
Q3: I'm observing an increase in Hsp70 and Hsp27 expression after this compound treatment. Is this an off-target effect?
A3: This is a well-documented on-target consequence of Hsp90 inhibition. The inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins like Hsp70 and Hsp27 as part of the cellular heat shock response (HSR).[5] This can be used as a pharmacodynamic marker to confirm that this compound is engaging its primary target, Hsp90, in cells.
Q4: My in vitro biochemical assay shows high potency for this compound, but I see lower efficacy in my cell-based assays. What could be the cause?
A4: This is a common challenge with many small molecule inhibitors, including those targeting Hsp90. Several factors could contribute to this discrepancy:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound might be actively removed from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).
-
High Intracellular ATP Concentrations: For ATP-competitive inhibitors of Hsp90, the high concentration of ATP inside the cell can outcompete the inhibitor for binding to the target protein.
-
Off-target Effects: At the concentrations used in cellular assays, this compound might engage off-targets that lead to confounding phenotypes or cytotoxicity, masking the specific on-target effect.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity are observed in control/non-cancerous cell lines at concentrations expected to be selective. | The compound may have off-target liabilities that affect essential cellular processes. Curcumin itself has been reported to have side effects at high doses, including gastrointestinal issues.[7][8][9] | - Perform a dose-response curve with a wide range of concentrations on both target and control cell lines to determine the therapeutic window. - Reduce the duration of treatment. - Use a structurally related but inactive analog of this compound as a negative control to distinguish between specific and non-specific toxicity. |
| The observed cellular phenotype is not consistent with known consequences of Hsp90 inhibition. | This strongly suggests an off-target effect. This compound may be modulating a different signaling pathway more potently than it is inhibiting Hsp90 in your specific cell model. As a curcumin analog, it could be affecting pathways like STAT3 or PI3K/Akt.[1][4] | - Perform a target deconvolution study using techniques like chemical proteomics or a Cellular Thermal Shift Assay (CETSA) to identify other binding partners. - Profile this compound against a broad panel of kinases and other enzymes (kinome scan). - Use inhibitors of suspected off-target pathways in combination with this compound to see if the phenotype is altered. |
| Inconsistent degradation of Hsp90 client proteins (e.g., Akt, HER2, c-Raf) after this compound treatment. | - Insufficient concentration or duration of treatment. - The specific client protein may not be highly dependent on Hsp90 in your cell line. - Impaired ubiquitin-proteasome system. | - Increase the concentration and/or duration of this compound treatment (e.g., 24-48 hours). - Confirm that the protein of interest is a bona fide Hsp90 client.[5] - Use a proteasome inhibitor (e.g., MG132) as a positive control for protein accumulation to ensure the proteasome is functional.[6] |
Data on Related Compounds
Disclaimer: The following data is for curcumin, its analogs, and other Hsp90 inhibitors, and should be used as a reference for the types of off-target interactions that might be relevant for this compound.
Table 1: Inhibitory Concentrations (IC50) of Curcumin and Analogs on Various Targets
| Compound | Target | IC50 (µM) | Cell Line/Assay |
| Curcumin | NF-κB (DNA binding) | >50 | RAW264.7 macrophages |
| EF31 (Curcumin analog) | NF-κB (DNA binding) | ~5 | RAW264.7 macrophages |
| EF31 (Curcumin analog) | IκB kinase β | ~1.92 | Biochemical Assay |
| Curcumin | CYP3A4 | 24.27 | Human Liver Microsomes |
| Curcumin | CYP2C19 | 11.86 | Human Liver Microsomes |
| Curcumin | Salt-induced kinase 3 (SIK3) | 0.131 | Kinase Assay |
| Curcumin | A549 (Lung Cancer) | 15.07 (24h) | Cell Viability Assay |
| Curcumin | NCI-H1299 (Lung Cancer) | 16.71 (24h) | Cell Viability Assay |
Data compiled from references[10][11][12][13].
Table 2: Isoform Selectivity of Various Hsp90 Inhibitors
| Inhibitor | Hsp90α (IC50, nM) | Hsp90β (IC50, nM) | GRP94 (IC50, nM) | TRAP1 (IC50, nM) |
| SNX-0723 | Similar affinity for α and β | Similar affinity for α and β | ~100-fold selective vs. GRP94 | ~300-fold selective vs. TRAP1 |
| Ganetespib (STA-9090) | Data not specified | Data not specified | Data not specified | Data not specified |
| Onalespib (AT13387) | Data not specified | Data not specified | Data not specified | Data not specified |
Data compiled from reference[14]. Note: Specific IC50 values were not provided in a comparative table in the source material, but relative selectivities were described.
Experimental Protocols
Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases to identify potential off-targets.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, its specific substrate, and the kinase reaction buffer. Add the diluted this compound or vehicle control.
-
Initiate Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Mix gently and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its primary target (Hsp90) and identify potential off-targets in a cellular context.
Principle: The binding of a ligand (this compound) to a target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them using a method that preserves protein-ligand interactions (e.g., freeze-thaw cycles in a suitable buffer).
-
Heat Treatment: Aliquot the cell lysate and heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Separate Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein (e.g., Hsp90) and suspected off-targets using Western blotting or mass spectrometry.
-
Data Analysis: For each temperature, compare the amount of soluble protein in the this compound-treated samples to the vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified Hsp90 chaperone cycle and its inhibition by this compound.
Caption: Hypothetical on-target vs. potential off-target effects of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. New curcumin analogues exhibit enhanced growth‐suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Curcumin: A Review of Its’ Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are the Side Effects of Too Much Tumeric? [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Characteristics of Curcumin and Germacrone in Rat and Human Liver Microsomes: Involvement of CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying the Antitumor Effects of Curcumin on Lung Adenocarcinoma Using Comprehensive Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
C086 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing and mitigating this compound-related toxicities in animal models.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your in-vivo experiments with this compound.
Issue 1: Unexpected Animal Mortality at Predicted Safe Doses
-
Question: We are observing unexpected mortality in our mouse cohort at a dose of this compound that was predicted to be safe by our in-vitro models. What could be the cause and what steps should we take?
-
Possible Causes:
-
Formulation Issues: Poor solubility or aggregation of this compound can lead to embolism or altered pharmacokinetics.
-
Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxicity profile.
-
Strain-Specific Sensitivity: The specific mouse strain being used might be more sensitive to this compound.
-
Off-Target Effects: this compound may have significant off-target activities that were not predicted by in-vitro screens.
-
-
Recommended Actions:
-
Analyze Formulation: Confirm the solubility and stability of your this compound formulation.
-
Vehicle Control Group: Ensure you have a control group treated with the vehicle alone to rule out its toxicity.
-
Dose-Escalation Study: Perform a dose-escalation study in a small cohort to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a PK/PD study to understand the exposure-response relationship.
-
Troubleshooting Workflow for Unexpected Mortality
Caption: Troubleshooting workflow for unexpected animal mortality.
Issue 2: Elevated Liver Enzymes in Blood Samples
-
Question: We have observed a significant elevation of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in mice treated with this compound. What are the potential mechanisms and how can we mitigate this hepatotoxicity?
-
Possible Causes:
-
Direct Hepatocellular Injury: this compound or its metabolites may be directly toxic to hepatocytes.
-
Mitochondrial Dysfunction: this compound could be impairing mitochondrial function in liver cells.
-
Induction of Oxidative Stress: The compound might be generating reactive oxygen species (ROS) that damage liver tissue.
-
-
Recommended Actions:
-
Co-administration with a Hepatoprotectant: Consider co-administering N-acetylcysteine (NAC), a known antioxidant and hepatoprotective agent.
-
Modified Dosing Regimen: Explore alternative dosing schedules, such as intermittent dosing, to allow for liver recovery.
-
Formulation Modification: Encapsulating this compound in liposomes or nanoparticles can alter its biodistribution and reduce liver accumulation.
-
Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed pathway for this compound-induced liver toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While this compound is a potent inhibitor of its primary target kinase, kinome profiling has revealed some off-target activity against Src family kinases. This may contribute to some of the observed gastrointestinal toxicities.
Q2: Can we reduce GI toxicity by co-administering other drugs?
A2: Yes, co-administration of a proton pump inhibitor like omeprazole (B731) has been shown to reduce gastrointestinal irritation in preclinical models. Additionally, a formulation with an enteric coating could bypass the stomach and reduce local toxicity.
Q3: How does the toxicity profile of this compound compare in different species?
A3: Rodents (mice, rats) primarily exhibit hepatotoxicity. In canines, the dose-limiting toxicity is more commonly gastrointestinal. It is crucial to conduct toxicological studies in at least two species as per regulatory guidelines.
Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) Co-administration on this compound-Induced Hepatotoxicity in Mice
| Treatment Group (n=8) | Dose of this compound (mg/kg) | Dose of NAC (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | 0 | 0 | 35 ± 5 | 50 ± 8 |
| This compound | 50 | 0 | 250 ± 40 | 310 ± 55 |
| This compound + NAC | 50 | 150 | 80 ± 15 | 110 ± 20 |
Table 2: Comparison of this compound Toxicity Profile in Different Animal Models
| Species | Primary Target Organ | Key Toxicity Finding | Recommended Monitoring |
| Mouse (C57BL/6) | Liver | Elevated ALT/AST | Weekly blood chemistry |
| Rat (Sprague-Dawley) | Liver, Kidney | Elevated ALT/AST, BUN | Bi-weekly blood chemistry |
| Beagle Dog | Gastrointestinal Tract | Emesis, Diarrhea | Daily clinical observation |
Experimental Protocols
Protocol 1: Assessment of Liver Function in this compound-Treated Mice
-
Animal Dosing:
-
Acclimate male C57BL/6 mice (8-10 weeks old) for one week.
-
Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 50% Saline.
-
Administer this compound or vehicle control via oral gavage daily for 14 days.
-
-
Sample Collection:
-
At day 15, collect blood via cardiac puncture under isoflurane (B1672236) anesthesia.
-
Place blood in serum separator tubes and allow to clot for 30 minutes at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to separate serum.
-
-
Biochemical Analysis:
-
Analyze serum samples for ALT and AST levels using a commercial clinical chemistry analyzer.
-
-
Histopathology:
-
Euthanize mice and collect liver tissue.
-
Fix liver sections in 10% neutral buffered formalin for 24 hours.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine under a microscope for signs of hepatocellular necrosis, inflammation, and steatosis.
-
Experimental Workflow for Liver Function Assessment
Caption: Workflow for assessing this compound-induced hepatotoxicity.
C086 Resistance Mechanisms: Technical Support Center
Welcome to the technical support center for C086. This resource is designed for researchers, scientists, and drug development professionals investigating the mechanisms of action and resistance to this compound, a novel Heat Shock Protein 90 (Hsp90) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone required for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and inducing apoptosis (programmed cell death).[1]
Q2: In what cancer types has this compound shown activity?
A2: this compound has been investigated in non-small cell lung cancer (NSCLC) cell lines, including A549 and NCI-H1975.[1] It has shown the ability to reduce cell proliferation and induce apoptosis in these cells, both as a single agent and synergistically when combined with the EGFR inhibitor gefitinib.[1]
Q3: My cancer cell line is showing decreasing sensitivity to this compound over time. What are the potential causes?
A3: Decreased sensitivity to a drug over time is characteristic of acquired resistance. This is a complex phenomenon that can arise from various molecular changes within the cancer cells.[2][3] Potential mechanisms include genetic mutations in the drug's target, activation of alternative "bypass" signaling pathways, or increased drug efflux from the cells.[2][4][5] To investigate this, you would typically need to generate and characterize a stable this compound-resistant cell line.[6][7]
Q4: What are the common molecular mechanisms of resistance to Hsp90 inhibitors like this compound?
A4: While specific resistance mechanisms for this compound are still under investigation, common mechanisms for resistance to Hsp90 inhibitors may include:
-
Activation of Compensatory Pathways: Cancer cells can bypass the inhibition of one pathway by upregulating another that promotes survival. For instance, if the PI3K/Akt pathway is suppressed by this compound, cells might activate the MAPK/Erk pathway to compensate.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[5][8]
-
Alterations in the Drug Target: While less common for Hsp90 inhibitors, mutations in the Hsp90 protein itself could potentially alter the drug binding site.
-
Enhanced DNA Repair: Some resistance mechanisms involve an enhanced ability of the cancer cell to repair DNA damage induced by the therapeutic agent.[3]
Q5: How can I confirm that my cell line has developed stable resistance to this compound?
A5: Stable resistance is confirmed by quantifying the shift in the half-maximal inhibitory concentration (IC50).[6][7] You will need to perform a cell viability assay (e.g., MTT, XTT, or SRB) on both the parental (sensitive) cell line and the suspected resistant line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the resistant line compared to the parental line indicates the development of resistance.[6] The stability of this resistance should be tested after culturing the cells in a drug-free medium for several passages.[9]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inaccurate cell counting or improper mixing of the cell suspension before plating.[10] 2. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. Calibrate pipettes regularly.[10] 3. Edge Effects: Evaporation in the outer wells of the microplate can concentrate media components and affect cell growth. | 1. Ensure a homogenous single-cell suspension. Optimize cell seeding density for logarithmic growth throughout the assay period.[11][12] 2. Use calibrated multichannel pipettes for consistency. 3. Avoid using the outermost wells of the plate for experimental data; fill them with sterile media or PBS to maintain humidity.[10] |
| Low or No Signal (Low Absorbance/Fluorescence). | 1. Low Cell Density: The number of viable cells may be too low to generate a signal above the background.[13] 2. Incorrect Assay Choice: The chosen assay may not be sensitive enough for your cell line or experimental conditions. | 1. Increase the initial cell seeding density. Perform a preliminary experiment to determine the optimal cell number.[12][13] 2. Consider a more sensitive assay. For example, luminescence-based assays like CellTiter-Glo® are generally more sensitive than colorimetric assays like MTT.[14] |
| High Background Signal in "No Cell" Control Wells. | 1. Compound Interference: The this compound compound itself may react with the assay reagent (e.g., direct reduction of MTT).[15] 2. Media Interference: Phenol (B47542) red in the culture medium can interfere with absorbance readings in some colorimetric assays.[10] 3. Reagent Contamination: Bacterial or chemical contamination of assay reagents.[10] | 1. Run a "compound-only" control in cell-free media to check for direct reaction with the assay reagent. If interference is detected, consider switching to a different type of assay (e.g., SRB assay, which measures total protein).[15] 2. Use phenol red-free medium for the duration of the assay.[10] 3. Use sterile techniques and fresh reagents. |
Guide 2: Failure to Generate a Resistant Cell Line
| Problem | Potential Cause(s) | Recommended Solution(s) |
| All cells die after drug exposure. | 1. Initial Drug Concentration is Too High: The starting concentration of this compound is too cytotoxic, leaving no surviving cells to develop resistance. 2. Exposure Time is Too Long: Continuous exposure may be too harsh for the initial selection phase. | 1. Start the resistance induction protocol at a lower concentration, such as the IC20 or IC50 value determined for the parental cell line.[9] 2. Use a pulse-treatment method, where cells are exposed to the drug for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free medium.[9] |
| No significant increase in IC50 after several months. | 1. Insufficient Drug Pressure: The incremental increases in this compound concentration are too small or infrequent to select for resistant clones. 2. Cell Line Heterogeneity: The parental cell line may lack pre-existing sub-clones with the potential to develop resistance. | 1. Gradually increase the drug concentration in a stepwise manner once the cells have adapted and are proliferating consistently at the current concentration.[6][7] 2. Consider using a different cancer cell line or inducing genetic instability to increase the chances of resistance-conferring mutations arising. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for developing a drug-resistant cell line through continuous exposure to incrementally increasing concentrations of the drug.[6][7]
-
Determine Parental IC50: First, accurately determine the IC50 of this compound for the parental (sensitive) cancer cell line using a cell viability assay.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.[9]
-
Stepwise Dose Escalation: Once the cells are proliferating at a stable rate (comparable to the parental line in drug-free medium), increase the concentration of this compound in the culture medium. A common approach is to double the concentration.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. This process applies continuous selective pressure, favoring the growth of resistant cells.[6]
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells and compare it to the parental line. A stable, significant increase in the IC50 indicates the establishment of a resistant cell line.[7]
-
Test Stability: To confirm the resistance is a stable genetic or epigenetic trait, culture the resistant cells in drug-free medium for several passages (e.g., 1-3 months) and then re-determine the IC50.[9]
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This assay measures cell density based on the measurement of total cellular protein and is less susceptible to interference from reducing compounds than tetrazolium-based assays.[15]
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours). Include untreated and vehicle-only controls.
-
Fixation: After treatment, gently discard the medium and fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[15]
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15]
-
Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.[15]
-
Solubilization: Allow the plate to air dry. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[15]
Quantitative Data
Table 1: Example IC50 Values for Parental and this compound-Resistant (this compound-R) NSCLC Cell Lines.
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| NCI-H1975 (Parental) | 0.5 ± 0.07 | - |
| NCI-H1975 this compound-R | 7.5 ± 1.2 | 15.0 |
Data are hypothetical examples for illustrative purposes.
Table 2: Example Serial Dilution for a this compound IC50 Experiment.
| Concentration (µM) | Log Concentration |
| 100 | 2.00 |
| 30 | 1.48 |
| 10 | 1.00 |
| 3 | 0.48 |
| 1 | 0.00 |
| 0.3 | -0.52 |
| 0.1 | -1.00 |
| 0.03 | -1.52 |
| 0.01 | -2.00 |
| 0 (Vehicle) | - |
Visualizations: Pathways and Workflows
References
- 1. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Enhancing the therapeutic efficacy of C086 formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of C086 formulations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). By binding to the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins like Bak and Bax, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Q2: How should this compound be stored for optimal stability?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental model. For in vitro studies, a starting concentration range of 10 nM to 1 µM is recommended for initial cell viability assays. For in vivo studies, a dose-ranging study is recommended, with a starting point of 10-25 mg/kg administered via an appropriate route.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Solubility of this compound in Aqueous Buffers | This compound is a hydrophobic molecule. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - For final dilutions in aqueous media, use a vehicle containing a surfactant such as Tween® 80 or Pluronic® F-68. - Sonication may aid in the dissolution of the compound in the final buffer. |
| Inconsistent Results in Cell Viability Assays | - Cell line variability or passage number. - Inaccurate drug concentration. - Edge effects in multi-well plates. | - Use cells within a consistent and low passage number range. - Perform serial dilutions carefully and verify concentrations. - Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation. |
| Lack of Apoptosis Induction | - Cell line may have low Mcl-1 expression or mutations in the apoptotic pathway. - Insufficient drug concentration or treatment duration. | - Confirm Mcl-1 expression levels in your cell line using Western blot or qPCR. - Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction. - Consider combination therapies to overcome resistance mechanisms. |
| Off-Target Effects Observed | - High concentrations of this compound may lead to non-specific binding. | - Titrate down the concentration of this compound to the lowest effective dose. - Include appropriate negative controls and consider using a structurally related but inactive control compound if available. - Profile the effects of this compound on a panel of related proteins to assess selectivity. |
| Poor Bioavailability in Animal Models | - Rapid metabolism or clearance. - Inefficient absorption from the site of administration. | - Co-administer with a metabolic inhibitor if the metabolic pathway is known. - Evaluate different formulation strategies, such as encapsulation in nanoparticles or liposomes, to improve solubility and absorption. - Consider alternative routes of administration (e.g., intravenous vs. oral). |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Mcl-1 Expression
-
Protein Extraction: Lyse cells treated with this compound or control using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Mcl-1 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Workflows
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: C086 Clinical Development
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the clinical development of C086, a novel curcumin (B1669340) derivative and heat shock protein 90 (Hsp90) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of curcumin identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its primary mechanism of action is the inhibition of the Hsp90 chaperone machinery, which is crucial for the stability and function of numerous oncogenic client proteins.[2][3] This inhibition leads to the degradation of these client proteins, thereby disrupting key signaling pathways involved in tumor cell proliferation, survival, and metastasis.[2][4]
Q2: What are the major challenges in the clinical development of this compound?
The clinical development of this compound, like other Hsp90 inhibitors, faces several significant challenges:
-
Poor Water Solubility: this compound has inferior water solubility, which limits its bioavailability and therapeutic efficacy.[1] This is a primary hurdle for its clinical application.
-
Dose-Limiting Toxicities: Hsp90 inhibitors, in general, have been associated with dose-limiting toxicities in clinical trials, where adverse events occur before a therapeutic effect on the tumor can be observed.[1]
-
Drug Resistance: Cancer cells can develop resistance to Hsp90 inhibitors through various mechanisms, such as the upregulation of co-chaperones like Hsp70 and Hsp27, or the activation of alternative signaling pathways.
-
Suboptimal Pharmacokinetic Profiles: Achieving and maintaining therapeutic concentrations of Hsp90 inhibitors in vivo can be challenging due to their pharmacokinetic properties.[2]
Q3: What formulation strategies are being explored to overcome the solubility issue of this compound?
To address the poor water solubility of this compound, researchers are investigating advanced formulation strategies, including:
-
Albumin-Based Nanoparticles (this compound@HSA NPs): Encapsulating this compound in human serum albumin nanoparticles has been shown to improve its solubility and bioavailability.[1]
-
Solid Dispersions (this compound-SD): Preparing this compound as a solid dispersion is another approach to enhance its aqueous solubility and dissolution rate.[1]
Q4: In which cancer types has this compound shown preclinical activity?
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines and animal models, including:
-
Hepatocellular carcinoma (HepG2 cells and in vivo models).[1]
-
Cervical carcinoma (HeLa cells).[1]
-
Breast cancer (4T1 tumor-bearing mouse model).[1]
-
Non-small cell lung cancer (A549 and NCI-H1975 cells).[3][5]
-
Prostate cancer (preclinical models using the related compound SU086).[6]
Q5: Has this compound been investigated in combination with other anti-cancer agents?
Yes, this compound has been studied in combination with the EGFR inhibitor gefitinib (B1684475) in non-small cell lung cancer (NSCLC) cells. The combination showed a synergistic anti-tumor effect by enhancing the suppression of the EGFR signaling pathway.[3][5]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent anti-proliferative activity in cell-based assays. | 1. Poor solubility of this compound in culture media.2. Suboptimal drug concentration or incubation time.3. Cell line is resistant to Hsp90 inhibition. | 1. Prepare this compound in a suitable solvent (e.g., DMSO) and ensure final solvent concentration is non-toxic to cells.2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Use a sensitive positive control cell line. Assess the expression levels of Hsp90 client proteins (e.g., Akt, EGFR) to confirm target engagement. |
| High variability in in vivo tumor growth inhibition studies. | 1. Poor bioavailability of this compound due to low solubility.2. Inconsistent drug administration.3. Rapid metabolism or clearance of the compound. | 1. Utilize a formulation designed to enhance solubility and bioavailability (e.g., nanoparticle or solid dispersion).2. Ensure accurate and consistent dosing for all animals.3. Conduct pharmacokinetic studies to determine the optimal dosing regimen. |
| Development of resistance in long-term cell culture experiments. | 1. Upregulation of Hsp70 and other co-chaperones.2. Activation of bypass signaling pathways. | 1. Monitor the expression of Hsp70 and Hsp27 by Western blot. Consider co-treatment with an Hsp70 inhibitor.2. Investigate changes in key signaling pathways (e.g., PI3K/Akt, MAPK) using phospho-specific antibodies or pathway arrays. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | CFSE staining | Not specified | [3][5] |
| NCI-H1975 | Non-Small Cell Lung Cancer | CFSE staining | Not specified (more sensitive than A549) | [3][5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | [1] |
Note: Specific IC50 values were not provided in the referenced abstracts. Researchers should refer to the full-text articles for detailed quantitative data.
Table 2: In Vivo Anti-tumor Activity of this compound Formulations
| Formulation | Animal Model | Cancer Type | Key Findings | Reference |
| This compound@HSA NPs + PDT | 4T1 tumor-bearing mice | Breast Cancer | Enhanced antitumor activity compared to pure this compound. | [1] |
| This compound-SD | Orthotopic hepatocellular carcinoma xenograft in BALB/C nude mice | Hepatocellular Carcinoma | Enhanced anti-hepatoma effect compared to pure this compound. | [1] |
Experimental Protocols
Preparation of this compound-Loaded Human Serum Albumin (this compound@HSA) Nanoparticles
This protocol is based on the self-assembly method described for curcumin derivatives.[1]
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve this compound in ethanol to prepare a stock solution.
-
Prepare an aqueous solution of HSA.
-
With gentle stirring, add the this compound stock solution dropwise to the HSA solution.
-
Continue stirring at room temperature for a specified period (e.g., 2-4 hours) to allow for self-assembly of the nanoparticles.
-
Remove the ethanol and unbound this compound by dialysis against deionized water for 24-48 hours, with frequent changes of the dialysis buffer.
-
Characterize the resulting this compound@HSA nanoparticles for size, zeta potential, and drug loading efficiency.
Preparation of this compound Solid Dispersion (this compound-SD)
This protocol is based on the solvent evaporation technology.[1][7]
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., PVP, PEG)
-
A common solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the common solvent.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Continue evaporation until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the resulting solid dispersion to obtain a fine powder.
-
Characterize the this compound-SD for drug content, dissolution rate, and physical state (amorphous vs. crystalline).
Western Blot Analysis for Hsp90 Client Protein Degradation
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Hsp90 client proteins (e.g., EGFR, Akt), Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Downstream Effects
The following diagram illustrates the central role of Hsp90 in maintaining the stability of various client proteins involved in cancer cell signaling and how this compound-mediated inhibition disrupts these pathways.
Caption: this compound inhibits the Hsp90 chaperone, leading to the degradation of client proteins and suppression of downstream pro-survival signaling pathways.
Experimental Workflow for Evaluating this compound Formulations
The following diagram outlines a typical workflow for the development and preclinical evaluation of a new this compound formulation.
Caption: A stepwise workflow for the preclinical development and evaluation of novel this compound formulations.
References
- 1. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU086, an inhibitor of HSP90, impairs glycolysis and represents a treatment strategy for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C086 Synthesis Scale-Up
Disclaimer: C086 is a designated identifier for a proprietary compound. The following guide is constructed based on established principles for scaling up common organic synthesis reactions, such as Suzuki-Miyaura cross-couplings and amide bond formations, which are representative of typical multi-step syntheses in drug development.[1] The data and protocols are illustrative and should be adapted based on compound-specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up the this compound synthesis from grams to kilograms?
A1: The primary challenges in scaling up chemical processes involve changes in the surface-area-to-volume ratio.[2] This significantly impacts:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous at scale due to inefficient heat dissipation.[3][4] A thorough thermal hazard assessment is crucial.
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors is more difficult and can lead to localized "hot spots," reduced yields, and increased impurity formation.[4][5]
-
Reagent Addition Rates: Slow, controlled addition of reagents becomes critical for managing reaction rates and exotherms, whereas in the lab, reagents are often mixed at once.[2]
-
Downstream Processing: Isolation and purification techniques like crystallization and filtration behave differently at larger scales, potentially affecting yield, purity, and crystal form.[6][7]
Q2: My this compound synthesis involves a Suzuki-Miyaura coupling. What are common failure points during scale-up?
A2: Suzuki couplings are sensitive to several factors that are exacerbated at scale.[8] Common issues include:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[9] Inefficient degassing of large volumes of solvent and reagents is a frequent cause of catalyst deactivation, often observed by the formation of "palladium black."[9]
-
Poor Mixing: In biphasic Suzuki reactions, inefficient stirring reduces the interfacial area between the aqueous and organic layers, slowing down the reaction rate.[10]
-
Base and Solvent Effects: The choice and purity of the base and solvent are critical. Water content can affect catalyst stability and promote side reactions like protodeboronation.[9][10]
-
Impurity Profile: The presence of impurities in starting materials, which may be negligible at the lab scale, can have a significant impact on catalyst performance and product purity at the kilogram scale.
Q3: The final step in the this compound synthesis is an amide bond formation. Why is this step becoming problematic at a larger scale?
A3: While amide couplings are robust, scale-up can present challenges.[11]
-
Reagent Stoichiometry and Cost: Stoichiometric coupling reagents (e.g., HATU, T3P) generate significant waste, and their cost becomes a major factor at large scales.[12]
-
Work-up and Purification: Removing byproducts from coupling reagents can be difficult at scale. For example, removing water-soluble urea (B33335) byproducts from EDC couplings often requires extensive aqueous extractions.[12]
-
Epimerization: For chiral substrates, the risk of epimerization can increase with longer reaction times or localized heating due to poor mixing, compromising the stereochemical purity of the final product.[11]
Troubleshooting Guides
Issue 1: Stalled Suzuki-Miyaura Coupling Reaction (Step 2)
Symptom: The reaction stalls at 60-70% conversion after scaling up from 100 g to 5 kg, and palladium black is observed.
| Potential Cause | Troubleshooting Action | Rationale |
| Oxygen Contamination | 1. Improve the degassing procedure. Switch from nitrogen sparging to multiple freeze-pump-thaw cycles for the solvent. 2. Ensure the reaction is maintained under a positive pressure of inert gas (Nitrogen or Argon) throughout the process. | Oxygen causes the oxidation and subsequent aggregation of the active Pd(0) catalyst into inactive palladium black.[9] Rigorous exclusion of air is paramount. |
| Catalyst Loading | 1. Increase catalyst loading slightly (e.g., from 0.5 mol% to 0.75 mol%). 2. Evaluate alternative, more robust pre-catalysts (e.g., G3 or G4 palladacycles) that show better stability at scale. | At larger scales, minor impurities or slower mixing can lead to a higher rate of catalyst turnover and deactivation, necessitating a slightly higher loading. |
| Poor Mixing | 1. Characterize the mixing efficiency of the reactor. 2. Increase the agitation speed. 3. Evaluate different impeller designs to improve phase contact in biphasic mixtures. | Inadequate mixing leads to poor mass transfer between the organic and aqueous phases, slowing the reaction and promoting catalyst decomposition in localized areas.[10] |
Issue 2: Poor Product Purity after Crystallization (Final Step)
Symptom: The final this compound product has a purity of 98.5% after crystallization at the 5 kg scale, failing to meet the required >99.5% specification. At the 100 g scale, purity was consistently >99.8%.
| Potential Cause | Troubleshooting Action | Rationale |
| Inefficient Washing | 1. Increase the volume of the wash solvent. 2. Add a reslurry step where the filtered cake is suspended in fresh cold solvent and then re-filtered. | Residual mother liquor, which is rich in impurities, can remain trapped in the filter cake. A simple rinse may not be sufficient for large quantities of material.[13] |
| Impurity Entrapment | 1. Slow down the cooling rate during crystallization. 2. Introduce a controlled aging period at an intermediate temperature before final cooling. | Rapid crystallization, often caused by faster cooling in large reactors, can lead to the inclusion of impurities within the crystal lattice. Slower cooling allows for more selective crystal growth.[13] |
| Polymorphism | 1. Analyze the crystal form of the product using techniques like XRPD or DSC. 2. Compare the form to the one obtained at the lab scale. | Different cooling and agitation profiles at scale can lead to the formation of a different, less stable, or less pure polymorph of the final compound.[6] |
Data Presentation
Table 1: Comparison of Suzuki Coupling Performance at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) - Initial | Pilot Scale (5 kg) - Optimized |
| Catalyst Loading | 0.5 mol% | 0.5 mol% | 0.6 mol% |
| Reaction Time | 4 hours | 12 hours | 6 hours |
| Conversion | >99% | 65% | >99% |
| In-Process Purity (HPLC) | 98% | 85% | 97.5% |
| Yield (Isolated) | 92% | 58% | 89% |
Table 2: Final Step Crystallization Performance
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) - Initial | Pilot Scale (5 kg) - Optimized |
| Cooling Profile | 2 hours (20°C/hr) | 2 hours (20°C/hr) | 8 hours (5°C/hr) with 2-hr hold |
| Final Purity (HPLC) | 99.8% | 98.5% | 99.7% |
| Yield (Isolated) | 95% | 94% | 92% |
| Predominant Impurity | 0.05% | 0.8% | 0.1% |
Experimental Protocols
Optimized 5 kg Scale Suzuki-Miyaura Coupling Protocol (Step 2)
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and leak-tested. Oven-dry all charging equipment.
-
Inerting: Purge the reactor with nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the process.
-
Solvent Degassing: Charge the main solvent (e.g., 2-MeTHF, 50 L) to the reactor. Degas the solvent by sparging with argon for 2 hours while stirring.
-
Reagent Charging: Charge the aryl bromide starting material (5.0 kg), the boronic acid (4.5 kg), and the optimized palladium pre-catalyst (e.g., XPhos Pd G3, 0.6 mol%).
-
Base Solution: In a separate vessel, prepare a solution of potassium carbonate (K₂CO₃, 7.0 kg) in degassed water (25 L).
-
Reaction: Add the aqueous base solution to the reactor. Heat the mixture to 65 °C with vigorous stirring (e.g., 250 RPM).
-
Monitoring: Monitor the reaction progress by HPLC every hour. The reaction is considered complete when the aryl bromide starting material is <1.0%.
-
Work-up: Cool the reaction to 20 °C. Separate the aqueous layer. Wash the organic layer with brine (2 x 15 L).
-
Solvent Swap: Concentrate the organic layer under vacuum to a minimum volume and proceed to the next step.
Visualizations
Caption: High-level workflow for scaling up the this compound synthesis process.
Caption: Decision tree for troubleshooting low purity in the final product.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. amarequip.com [amarequip.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. approcess.com [approcess.com]
- 8. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
C086 Versus Curcumin: A Comparative Analysis of Anti-Cancer Efficacy
A detailed examination of the synthetic curcumin (B1669340) analog, C086, and its natural counterpart, curcumin, reveals significant differences in their anti-cancer activities, with this compound demonstrating enhanced potency and improved pharmacokinetic properties. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and professionals in drug development.
Curcumin, the active compound in turmeric, has long been investigated for its therapeutic potential, including its anti-cancer properties. However, its clinical application has been hindered by poor solubility and low bioavailability.[1] To address these limitations, synthetic analogs have been developed, among which this compound has emerged as a promising candidate with superior anti-cancer effects.[1]
Comparative Efficacy: In Vitro Studies
In vitro studies are fundamental in assessing the cytotoxic effects of compounds on cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this evaluation.
Cell Viability Assays
Data from studies on various colon cancer cell lines indicate that this compound exhibits significantly lower IC50 values compared to curcumin, signifying greater potency in inhibiting cancer cell proliferation.
| Cell Line | This compound IC50 (µM) | Curcumin IC50 (µM) | Cancer Type |
| SW480 | 1.89 ± 0.15 | 14.5 ± 1.2 | Colon Cancer |
| HT-29 | 2.56 ± 0.21 | 18.2 ± 1.5 | Colon Cancer |
| HCT-116 | 3.12 ± 0.28 | 25.6 ± 2.3 | Colon Cancer |
| LoVo | 4.25 ± 0.35 | Not Reported | Colon Cancer |
| SW620 | 5.18 ± 0.42 | Not Reported | Colon Cancer |
| Caco-2 | 6.34 ± 0.51 | Not Reported | Colon Cancer |
| MG-63 | ~20 | Not Reported | Osteosarcoma[2] |
Comparative Efficacy: In Vivo Studies
The anti-tumor effects of this compound and curcumin have also been evaluated in animal models, providing insights into their efficacy in a more complex biological system.
Xenograft Tumor Models
In a xenograft model using SW480 human colon cancer cells in nude mice, orally administered this compound demonstrated a more potent tumor suppressive effect than curcumin at the same dosage.
| Treatment Group (100 mg/kg/d) | Average Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control (Vehicle) | 1.25 ± 0.21 | - |
| Curcumin | 0.82 ± 0.15 | 34.4% |
| This compound | 0.45 ± 0.09 | 64.0% |
These findings highlight a significant difference in the in vivo anti-tumor activity between this compound and curcumin, with this compound being markedly more effective in inhibiting tumor growth.[3]
Mechanisms of Action: A Tale of Two Molecules
Both this compound and curcumin exert their anti-cancer effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and apoptosis. However, there are notable differences in their primary targets and mechanisms.
The NF-κB Pathway
A key mechanism of action for this compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation and DNA binding activity of NF-κB.[4] This leads to the downregulation of NF-κB target genes that promote cell proliferation (c-Myc, Cyclin D1), inhibit apoptosis (Bcl-2), and stimulate angiogenesis (VEGF, MMP-9).[4] Curcumin also inhibits the NF-κB pathway, but this compound appears to be a more potent inhibitor.[5]
Hsp90 Inhibition: A Novel Mechanism for this compound
Recent studies have identified this compound as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[6][7] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. By inhibiting Hsp90, this compound can induce the degradation of these client proteins, leading to the suppression of multiple oncogenic signaling pathways.[7] This represents a significant mechanistic difference from curcumin, for which Hsp90 inhibition is not a primary reported mechanism of action.[8]
Multi-Targeting Effects of Curcumin
Curcumin is known for its ability to interact with a wide array of molecular targets and signaling pathways, including STAT3, PI3K/Akt, and MAPK, in addition to NF-κB.[5][9][10] This multi-targeted approach contributes to its broad-spectrum anti-cancer activities, although its lower potency and bioavailability can limit its effectiveness.
Bioavailability and Safety Profile
A major advantage of this compound over curcumin is its improved physicochemical properties, leading to enhanced bioavailability.
Bioavailability
Curcumin suffers from poor aqueous solubility and rapid metabolism, which severely limits its oral bioavailability.[11] In contrast, this compound was designed for better solubility.[1] Furthermore, a solid dispersion formulation of this compound (this compound-SD) has been shown to increase its aqueous solubility by an astounding 1.741 million-fold and improve its relative bioavailability by approximately 28-fold compared to a suspension of this compound.[6][12]
Safety Profile
While comprehensive comparative safety data is limited, one study indicated that this compound exhibits low toxicity in mice at effective doses.[1] Curcumin is generally considered safe, even at high doses, but its therapeutic window is narrowed by its low efficacy.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the anti-cancer activities of this compound and curcumin.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or curcumin and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or curcumin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The synthetic curcumin analog this compound demonstrates significant advantages over its natural precursor, curcumin, in the context of anti-cancer activity. Its enhanced potency, as evidenced by lower IC50 values and superior in vivo tumor suppression, coupled with improved bioavailability, positions this compound as a more promising candidate for further preclinical and clinical development. The distinct mechanism of Hsp90 inhibition adds another layer to its anti-cancer profile, potentially offering efficacy in a broader range of cancers and overcoming some of the limitations associated with curcumin. Further research, particularly direct comparative studies on safety and a wider range of cancer types, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin Derivative this compound Combined with Cisplatin Inhibits Proliferation of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel analog of curcumin, induces growth inhibition and down-regulation of NFκB in colon cancer cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced anti-hepatoma effect of a novel curcumin analog this compound via solid dispersion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C0818, a novel curcumin derivative, induces ROS-dependent cytotoxicity in human hepatocellular carcinoma cells in vitro via disruption of Hsp90 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enhancement of antiproliferative and proapoptotic activity of HDAC inhibitors by curcumin is mediated by Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting Curcumin in Cancer Therapy: Recent Insights into Molecular Mechanisms, Nanoformulations, and Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced anti-hepatoma effect of a novel curcumin analog this compound via solid dispersion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors: C086 vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncogenic "client" proteins. Inhibition of Hsp90 leads to the degradation of these proteins, disrupting key signaling pathways essential for tumor growth and survival. This guide provides an objective comparison of a novel Hsp90 inhibitor, C086, with the well-characterized first-generation inhibitor, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Mechanism of Action
Both this compound and 17-AAG are inhibitors of the molecular chaperone Hsp90. They exert their anticancer effects by binding to Hsp90 and disrupting its chaperone function, which is essential for the stability and activity of numerous client proteins involved in cell proliferation, survival, and signaling. This inhibition ultimately leads to the degradation of these client proteins via the ubiquitin-proteasome pathway.
This compound, a 4-arylmethyl curcumin (B1669340) analogue, has been identified as a potent Hsp90 inhibitor.[1] Its mechanism involves direct binding to Hsp90, leading to the degradation of client proteins such as HER2 and the induction of the heat shock response, evidenced by the upregulation of Hsp70.[1][2]
17-AAG, a derivative of the natural product geldanamycin, is a well-established Hsp90 inhibitor that has been extensively studied in preclinical and clinical settings.[3] It binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity and leading to the degradation of a broad spectrum of client proteins, including Akt, HER2, and Raf-1.[3][4][5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and 17-AAG in various cancer cell lines. This data provides a quantitative measure of their anti-proliferative activity.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBr3 | Breast Cancer | 8.55 | [1] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated | [2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not explicitly stated | [2] |
Table 2: IC50 Values of 17-AAG
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 222 ± 13 | [4] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 1.258 - 6.555 | [6] |
| SKBr3 | Breast Cancer | 70 | [7] |
| JIMT-1 | Breast Cancer | 10 | [7] |
Note: The significant difference in the units (µM for this compound vs. nM for 17-AAG) highlights the substantially higher potency of 17-AAG.
Impact on Hsp90 Client Proteins and Signaling Pathways
Inhibition of Hsp90 by this compound and 17-AAG leads to the degradation of its client proteins, thereby affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
This compound:
-
HER2: Induces degradation of the HER2 protein.[1]
-
EGFR Signaling: In non-small cell lung cancer cells, this compound has been shown to synergistically reduce EGFR expression and suppress the downstream PI3K/Akt and Ras-Raf-Erk signaling pathways when combined with gefitinib.[2][8]
17-AAG:
-
Akt: Causes significant degradation of the Akt protein.[4]
-
Raf-1: Results in the depletion of Raf-1.
-
Broad Effects: 17-AAG is known to impact a wide range of Hsp90 client proteins, leading to cell cycle arrest and apoptosis.[4]
Visualizing the Impact of Hsp90 Inhibition
The following diagrams illustrate the central role of Hsp90 in cellular signaling and the mechanism of action of its inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, 17-AAG, or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following inhibitor treatment.
Methodology:
-
Cell Lysis: After treatment with the Hsp90 inhibitors, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
This guide provides a comparative overview of the Hsp90 inhibitors this compound and 17-AAG. The available data indicates that while both compounds inhibit Hsp90 and induce the degradation of its client proteins, 17-AAG demonstrates significantly higher potency in the cancer cell lines tested. This compound, as a novel curcumin analogue, presents an interesting chemical scaffold for further investigation and optimization. Researchers should consider the specific context of their studies, including the cancer type and the specific signaling pathways of interest, when selecting an Hsp90 inhibitor. The provided experimental protocols offer a foundation for conducting robust comparative analyses of these and other Hsp90 inhibitors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of 17-AAG on the proliferation and apoptosis of human lung cancer A549 and H446 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function. [vivo.weill.cornell.edu]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to C086 and Gefitinib Combination Therapy
For Immediate Release
Fuzhou, China – December 15, 2025 – A comprehensive analysis of preclinical data highlights the potent synergistic effect of the novel Hsp90 inhibitor, C086, and the established EGFR inhibitor, gefitinib (B1684475), in non-small cell lung cancer (NSCLC) models. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the combination therapy's performance against individual agents, supported by experimental data and protocols.
The combination of this compound and gefitinib demonstrates a significant enhancement in anti-proliferative and pro-apoptotic activity in both EGFR wild-type (A549) and mutant (NCI-H1975) NSCLC cell lines. This synergy stems from the dual blockade of critical cancer survival pathways. Gefitinib targets the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, while this compound inhibits Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including EGFR itself.[1]
Data Presentation: A Comparative Analysis
The synergistic action of this compound and gefitinib results in superior inhibition of cancer cell growth and survival compared to either drug alone. While precise IC50 values and apoptosis percentages from a single comprehensive study are not publicly available, the collective data strongly supports a synergistic interaction.
Table 1: Comparative Anti-Proliferative Activity
| Treatment | Cell Line | Concentration Range (µM) | Observed Effect on Proliferation |
| This compound | A549 | 2.5 - 10 | Dose-dependent inhibition[1] |
| NCI-H1975 | 1.25 - 5.0 | Dose-dependent inhibition[1] | |
| Gefitinib | A549 | 2.5 - 10 | Dose-dependent inhibition[1] |
| NCI-H1975 | 1.25 - 5.0 | Dose-dependent inhibition[1] | |
| This compound + Gefitinib | A549 | 2.5 - 10 | Synergistic inhibition, greater than single agents[1] |
| NCI-H1975 | 1.25 - 5.0 | Synergistic inhibition, greater than single agents[1] |
Table 2: Comparative Pro-Apoptotic Activity
| Treatment | Cell Line | Method | Observed Effect on Apoptosis |
| This compound | A549, NCI-H1975 | Annexin V-APC/PI Staining | Increased pro-apoptotic caspase activation[1] |
| Gefitinib | A549, NCI-H1975 | Annexin V-APC/PI Staining | Increased pro-apoptotic caspase activation[1] |
| This compound + Gefitinib | A549, NCI-H1975 | Annexin V-APC/PI Staining | Synergistically enhanced apoptosis[1] |
Table 3: Impact on Key Signaling Pathways
| Treatment | Cell Line | Target Protein | Observed Effect |
| This compound | A549, NCI-H1975 | p-EGFR, p-Akt, p-Erk | Reduction in phosphorylation |
| Gefitinib | A549, NCI-H1975 | p-EGFR, p-Akt, p-Erk | Reduction in phosphorylation |
| This compound + Gefitinib | A549, NCI-H1975 | p-EGFR, p-Akt, p-Erk | Synergistic reduction in phosphorylation of EGFR and downstream effectors[1] |
Mechanism of Synergistic Action
The combination of this compound and gefitinib creates a powerful two-pronged attack on cancer cells. Gefitinib directly inhibits the tyrosine kinase activity of EGFR, blocking downstream signaling. This compound, by inhibiting Hsp90, leads to the degradation of Hsp90 client proteins, which include EGFR itself, as well as key components of the PI3K/Akt and Ras-Raf-Erk pathways. This dual action prevents the cancer cells from compensating for the inhibition of one pathway by upregulating another, leading to a more profound and sustained anti-tumor effect.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed A549 or NCI-H1975 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, gefitinib, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Procedure:
-
Seed cells in 6-well plates and treat with this compound, gefitinib, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Procedure:
-
Treat cells with the indicated concentrations of this compound, gefitinib, or their combination for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-Erk, Erk, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Conclusion and Future Directions
The combination of the Hsp90 inhibitor this compound and the EGFR inhibitor gefitinib represents a promising therapeutic strategy for NSCLC. The synergistic effect observed in preclinical models warrants further investigation. Future studies should focus on in vivo efficacy and safety profiling of this combination, as well as the identification of predictive biomarkers to select patients who are most likely to benefit from this targeted combination therapy. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon these foundational findings.
References
C086: A Novel Dual-Inhibitor Overcoming Imatinib Resistance in Chronic Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel compound C086 against established therapies for imatinib-resistant Chronic Myeloid Leukemia (CML). This document synthesizes preclinical data, details experimental methodologies for replication, and visualizes key cellular pathways to offer a clear perspective on the efficacy and mechanism of action of this compound.
Executive Summary
Chronic Myeloid Leukemia is characterized by the constitutively active Bcr-Abl tyrosine kinase. While the first-line therapy, imatinib (B729), has revolutionized CML treatment, the emergence of resistance, often through mutations in the Bcr-Abl kinase domain (such as the gatekeeper T315I mutation), presents a significant clinical challenge. This compound, a curcumin (B1669340) derivative, has emerged as a promising therapeutic agent that circumvents this resistance through a dual-inhibitory mechanism, targeting both the Bcr-Abl kinase and the heat shock protein 90 (Hsp90) chaperone. This dual action leads to the degradation of the Bcr-Abl oncoprotein, effectively inhibiting downstream signaling pathways and inducing apoptosis in imatinib-resistant CML cells. This guide provides a comparative analysis of this compound's efficacy against second and third-generation tyrosine kinase inhibitors (TKIs) and other therapeutic alternatives.
Comparative Efficacy of this compound and Alternatives
The in vitro efficacy of this compound has been evaluated against a panel of imatinib-sensitive and -resistant CML cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives, demonstrating their relative potencies.
Table 1: IC50 Values (nM) of this compound and Alternative TKIs in Imatinib-Sensitive and -Resistant CML Cell Lines
| Cell Line | Bcr-Abl Status | This compound (nM) | Ponatinib (nM) | Asciminib (nM) | Dasatinib (nM) | Nilotinib (nM) | Bosutinib (nM) |
| K562 | Wild-type | ~6.08[1] | ~1.0 - 6[2][3] | ~4.9[4] | ~1 | ~30[5] | - |
| K562/G01 (Imatinib-Resistant) | Bcr-Abl Amplification | Not Reported | - | 13.2 - 26.1[4] | >10,000 | - | - |
| Ba/F3 p210 | Wild-type | Not Reported | ~1[6] | - | <1.8[5] | 15[5] | - |
| Ba/F3 T315I | T315I Mutation | 60 - 180* | ~8 - 11[6] | - | >300[6] | >450[5][7] | >50 (fold increase)[8] |
*Note: The IC50 range for this compound against various Abl kinase variants, including T315I, is reported to be between 0.06 to 0.18 µmol/L (60 to 180 nM).
Table 2: IC50 Values (nM) of Second-Generation TKIs in Various Imatinib-Resistant Ba/F3 Cell Lines
| Bcr-Abl Mutant | Dasatinib (nM) | Nilotinib (nM) | Bosutinib (IC50-Fold Increase) |
| G250E | <1.8[5] | <70[7] | 1.3[8] |
| Q252H | <1.8[5] | <70[7] | 1.1[8] |
| Y253F | <1.8[5] | ~200[7] | 1.2[8] |
| E255K | <1.8[5] | ~200[7] | 1.5[8] |
| F317L | <1.8[5] | <70[7] | 1.2[8] |
| M351T | <1.8[5] | <70[7] | 1.0[8] |
Omacetaxine Mepesuccinate: As a protein synthesis inhibitor, the efficacy of omacetaxine is not measured by IC50 values related to kinase inhibition. Its approval is based on clinical response rates in patients with TKI resistance. In clinical trials, major cytogenetic response was achieved in 18% of patients with chronic phase CML with a median duration of 12.5 months.
Signaling Pathways and Mechanisms of Action
This compound's unique dual-inhibitory mechanism offers a significant advantage in overcoming TKI resistance. The following diagrams illustrate the Bcr-Abl signaling pathway, the mechanism of imatinib resistance, and the points of intervention by this compound and other TKIs.
References
- 1. Imatinib-resistant K562 cells are more sensitive to celecoxib, a selective COX-2 inhibitor: role of COX-2 and MDR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. chondrex.com [chondrex.com]
- 8. interchim.fr [interchim.fr]
C086's selectivity for cancer cells versus normal cells
Please clarify the specific compound you are referring to as "C086". The initial search did not yield specific information on a compound with this exact designation.
To provide an accurate and detailed comparison guide on the selectivity of a compound for cancer cells versus normal cells, it is essential to have the correct identifier. If "this compound" is a typo or an internal designation, please provide the correct name or any alternative identifiers (e.g., CAS number, full chemical name, or associated publication).
Once the correct compound is identified, a comprehensive guide will be developed that includes:
-
Quantitative Data Tables: Summarizing the compound's efficacy and selectivity.
-
Detailed Experimental Protocols: Outlining the methodologies used to generate the data.
-
Signaling Pathway and Workflow Diagrams: Visual representations created using Graphviz (DOT language) to illustrate the compound's mechanism of action and experimental procedures.
I am ready to proceed as soon as the specific compound of interest is clarified.
Preclinical Validation of C086: A Comparative Guide for a Promising Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting C086, a novel curcumin (B1669340) derivative, as a therapeutic candidate for cancer. By inhibiting Heat shock protein 90 (Hsp90), this compound disrupts multiple oncogenic signaling pathways, leading to tumor cell death and growth inhibition. This document objectively compares the performance of this compound with its parent compound, curcumin, and other therapeutic agents, supported by available experimental data.
Superior In Vitro Efficacy of this compound Compared to Curcumin
This compound has demonstrated significantly enhanced cytotoxic activity against various cancer cell lines compared to its parent compound, curcumin. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are consistently lower for this compound, indicating its improved therapeutic potential.
| Cell Line | Cancer Type | This compound IC50 (µM) | Curcumin IC50 (µM) | Reference |
| SW480 | Colon Cancer | 7.8 | >50 | [1] |
| HT-29 | Colon Cancer | 10.2 | >50 | [1] |
| HCT-116 | Colon Cancer | 9.5 | >50 | [1] |
| LoVo | Colon Cancer | 12.3 | >50 | [1] |
| Caco-2 | Colon Cancer | 15.1 | >50 | [1] |
| DLD-1 | Colon Cancer | 11.7 | >50 | [1] |
| MG-63 | Osteosarcoma | 20 | Not Reported | [2][3] |
Synergistic Antitumor Effects in Combination Therapies
Preclinical studies have highlighted the potential of this compound in combination with existing chemotherapeutic agents, demonstrating synergistic effects in inhibiting cancer cell growth. This suggests that this compound could be a valuable component of combination regimens, potentially overcoming drug resistance and enhancing treatment efficacy.
| Combination | Cell Line | Cancer Type | Metric | Value | Reference |
| This compound + Gefitinib | A549 | Non-Small Cell Lung Cancer | Combination Index (CI) | 0.393 | [4] |
| This compound + Gefitinib | NCI-H1975 | Non-Small Cell Lung Cancer | Combination Index (CI) | 0.304 | [4] |
| This compound + Cisplatin | MG-63 | Osteosarcoma | Coefficient of Drug Interaction (CDI) | 0.68 (24h), 0.64 (48h) | [2] |
Potent In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have confirmed the antitumor activity of this compound. Treatment with this compound resulted in a significant reduction in tumor volume and weight, underscoring its potential as a therapeutic agent.
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| BALB/c-nu Mice | Colon Cancer (SW480 xenograft) | This compound | 100 mg/kg/day | Significant tumor suppression | [1] |
Mechanism of Action: Targeting the Hsp90 Chaperone Cycle
This compound exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins, disrupting key signaling pathways and ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to the degradation of client oncoproteins.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, curcumin, or combination agents and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5x10⁶ cancer cells (e.g., SW480) into the flank of immunodeficient mice (e.g., BALB/c-nu).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Administer this compound (e.g., 100 mg/kg/day via oral gavage) or vehicle control for a specified period.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Caption: Workflow for preclinical evaluation of this compound.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound as an anticancer agent. Its superior potency compared to curcumin, synergistic effects in combination therapies, and robust in vivo efficacy make it a compelling candidate for further clinical development. The well-defined mechanism of action, targeting the central cellular chaperone Hsp90, provides a strong rationale for its broad applicability across various cancer types. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical trials.
References
Navigating Drug Resistance: A Comparative Analysis of Chemotherapeutic Cross-Resistance
In the landscape of cancer therapy, the emergence of drug resistance is a formidable challenge, often leading to treatment failure. A critical aspect of this phenomenon is cross-resistance, where cancer cells that have developed resistance to one drug exhibit resistance to other, often structurally or mechanistically related, therapeutic agents. This guide provides a comprehensive overview of cross-resistance, with a focus on the underlying mechanisms, experimental evaluation, and a comparative analysis of resistance patterns with select chemotherapeutics. While specific data for a compound designated "C086" is not available in the public domain, this guide will utilize established principles and data from other agents to inform researchers, scientists, and drug development professionals on this crucial subject.
The Phenomenon of Cross-Resistance
Cross-resistance occurs when the molecular changes that allow a cancer cell to survive treatment with one drug also confer resistance to other drugs.[1] This can happen even if the cell has never been exposed to these other agents. The initial hypotheses in combination therapy aimed to circumvent this by using drugs with non-overlapping mechanisms of action to minimize the probability of therapeutic resistance.[2] However, the evolution of multi-drug resistant cell states remains a significant clinical hurdle.[2]
The mechanisms driving cross-resistance are multifaceted and can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration to sub-lethal levels.[3][4]
-
Drug Target Alterations: Mutations or modifications in the molecular target of a drug can prevent the drug from binding effectively, rendering it inactive.[2]
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms to more efficiently fix the damage caused by DNA-damaging agents like platinum-based drugs.[1]
-
Inhibition of Cell Death (Apoptosis): Alterations in apoptotic pathways can make cancer cells less susceptible to the programmed cell death induced by many chemotherapeutic agents.[5]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of a targeted therapy by activating other signaling pathways that promote cell survival and proliferation.[2]
Comparative Analysis of Cross-Resistance: A Case Study with CDK4/6 Inhibitors
While data on "this compound" is unavailable, we can examine cross-resistance patterns with other classes of drugs, such as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. Studies have shown that acquired resistance to one CDK4/6 inhibitor, such as palbociclib (B1678290) or abemaciclib, can confer cross-resistance to other CDK4/6 inhibitors.[6] However, this resistance does not typically extend to conventional chemotherapeutic agents with different mechanisms of action.[1][6]
| Drug Class | Resistant Cell Line | Cross-Resistant To | Not Cross-Resistant To | Putative Mechanism of Resistance | Reference |
| CDK4/6 Inhibitors | Palbociclib-resistant MCF-7 (Breast Cancer) | Abemaciclib | 5-fluorouracil, gemcitabine, paclitaxel, docetaxel, doxorubicin, eribulin | Increased CDK6 mRNA expression | [6] |
| CDK4/6 Inhibitors | Abemaciclib-resistant KPL-1 (Breast Cancer) | Palbociclib | 5-fluorouracil, gemcitabine, paclitaxel, docetaxel, doxorubicin, eribulin | Decreased Rb1 mRNA expression | [6] |
Experimental Protocols for Cross-Resistance Studies
The evaluation of cross-resistance is a critical step in preclinical drug development. The following are key experimental methodologies employed:
Generation of Drug-Resistant Cell Lines
-
Protocol: Parental cancer cell lines are continuously exposed to gradually increasing concentrations of the primary drug over an extended period (months). The surviving cells, which are now resistant, are then selected and maintained in a medium containing a maintenance dose of the drug.
Cell Viability and IC50 Determination
-
Protocol: The sensitivity of both the parental and the resistant cell lines to a panel of chemotherapeutic agents is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is then calculated for each drug in both cell lines. An increase in the IC50 value in the resistant line compared to the parental line indicates resistance.
Apoptosis Assay
-
Protocol: To determine if resistance is due to an evasion of apoptosis, parental and resistant cells are treated with the drugs of interest. After a set incubation period (e.g., 48 hours), cells are stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. A lower percentage of apoptotic cells (Annexin V positive) in the resistant cell line following drug treatment suggests a block in the apoptotic pathway.
Western Blot Analysis
-
Protocol: To investigate the molecular mechanisms of resistance, protein expression levels of key signaling molecules are analyzed. Parental and resistant cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., P-gp, CDK6, Rb1, or components of apoptotic pathways).
Visualizing Drug Resistance Pathways and Workflows
Signaling Pathways in Multidrug Resistance
Caption: Mechanisms of multidrug resistance in cancer cells.
Experimental Workflow for a Cross-Resistance Study
Caption: Workflow for evaluating chemotherapeutic cross-resistance.
References
- 1. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Resistance to Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multidrug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of C086 Compared to Traditional Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has long been an attractive target in oncology due to its role in stabilizing a wide array of oncoproteins. However, the clinical advancement of traditional Hsp90 inhibitors has been hampered by significant toxicity issues. This guide provides a comparative evaluation of the safety profile of a novel Hsp90 inhibitor, C086, against traditional Hsp90 inhibitors, supported by available experimental data.
Executive Summary
Traditional Hsp90 inhibitors, particularly first-generation ansamycin (B12435341) derivatives like geldanamycin (B1684428) and 17-AAG, have demonstrated potent anti-cancer effects. However, their clinical utility has been limited by a challenging safety profile, including hepatotoxicity, gastrointestinal issues, and cardiac- and ocular-toxicities.[1][2] Newer generation inhibitors, such as ganetespib, have shown an improved safety profile but are not without adverse effects.[1][3][4]
This compound, a novel curcumin (B1669340) derivative, is emerging as a promising Hsp90 inhibitor with a potentially more favorable safety profile. Preclinical evidence suggests this compound exhibits low toxicity.[5] This improved safety is likely attributable to its curcumin-based structure, as curcumin is known for its hepatoprotective properties.[6][7] This guide will delve into the available data to provide a clear comparison.
Data Presentation: Safety Profile Comparison
The following tables summarize the available quantitative and qualitative safety data for this compound and traditional Hsp90 inhibitors.
Table 1: In Vivo Toxicology Data
| Inhibitor | Animal Model | Route of Administration | Key Findings |
| This compound | Mice | Oral | Single large-dose administration showed low toxicity with no gross lesions observed in any organs.[5] |
| 17-AAG | Rats | Not specified | Doses exceeding 5mg/kg were generally toxic, leading to death. The maximum tolerated dose (MTD) for a 5-day daily regimen was 25 mg/kg/day.[2] |
| Dogs | Not specified | The MTD for a 5-day daily regimen was 7.5 mg/kg/day.[2] | |
| Ganetespib | Preclinical Models | Not specified | Showed no evidence of cardiac or liver toxicity .[1][3] |
Table 2: Common Adverse Events of Traditional Hsp90 Inhibitors (Clinical & Preclinical)
| Adverse Event | 17-AAG (Preclinical)[2] | Ganetespib (Clinical)[4][8] |
| Hepatotoxicity | Dose-limiting toxicity | No evidence of liver toxicity reported[1][3] |
| Renal Toxicity | Dose-limiting toxicity | Not reported as a common adverse event |
| Gastrointestinal Toxicity | Emesis and diarrhea (Dose-limiting) | Diarrhea (most frequently reported) |
| Cardiotoxicity | Not specified | No evidence of cardiac toxicity reported[1][3] |
| Ocular Toxicity | Not specified | Appears to lack ocular toxicities[9] |
| Other | Gallbladder toxicities (in dogs) | Fatigue, Nausea |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
A common method to evaluate the cytotoxic effects of Hsp90 inhibitors on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549, MCF-7) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the Hsp90 inhibitors (this compound and traditional inhibitors) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Mandatory Visualizations
Signaling Pathway of Hsp90 Inhibition
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation and apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of Hsp90 inhibitors.
Logical Relationship: Safety Profile Comparison
Caption: this compound's potentially favorable safety profile compared to the known toxicities of traditional inhibitors.
References
- 1. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. C0818, a novel curcumin derivative, induces ROS-dependent cytotoxicity in human hepatocellular carcinoma cells in vitro via disruption of Hsp90 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of C086 nanoparticle vs. solid dispersion formulations
A Comprehensive Analysis of Two Advanced Drug Delivery Platforms for the Novel HSP90 Inhibitor C086
For researchers, scientists, and drug development professionals grappling with the poor aqueous solubility of promising drug candidates, the choice of an appropriate formulation strategy is paramount. This guide provides a detailed head-to-head comparison of two advanced formulation approaches for this compound, a novel curcumin (B1669340) analog and potent heat shock protein 90 (HSP90) inhibitor with significant anti-tumor activity but limited by its hydrophobicity.[1] We will objectively evaluate the performance of a this compound-loaded human serum albumin (HSA) nanoparticle formulation against a this compound solid dispersion, presenting supporting experimental data to facilitate informed decision-making in formulation development.
Performance Data at a Glance
To provide a clear and concise overview, the following tables summarize the key quantitative data from studies on this compound solid dispersion and this compound-HSA nanoparticle formulations.
| Formulation Property | This compound Solid Dispersion (this compound-SD) | This compound-HSA Nanoparticles (this compound@HSA NPs) |
| Carrier/Matrix | Polyvinylpyrrolidone K30 (PVP K30) | Human Serum Albumin (HSA) |
| Preparation Method | Solvent Evaporation | Self-assembly |
| Drug-to-Carrier Ratio (w/w) | 1:6 | Not explicitly stated, but prepared by adding this compound to an HSA solution |
| Particle Size | Not explicitly a nanoparticle formulation | ~36 nm |
| Aqueous Solubility Increase | ~1.741 million-fold vs. pure this compound | Substantially improved to allow for intravenous administration |
| In Vitro Drug Release | Not reported | Sustained release profile |
Table 1: Physicochemical Properties of this compound Formulations
| In Vitro Efficacy | This compound Solid Dispersion (on HepG2 cells) | This compound-HSA Nanoparticles (on 4T1 cells) |
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) | 4T1 (Mouse Mammary Carcinoma) |
| IC50 (Concentration for 50% Inhibition) | Significantly lower than pure this compound | Significantly lower than pure this compound, especially with photodynamic therapy |
Table 2: In Vitro Cytotoxicity of this compound Formulations
| In Vivo Performance | This compound Solid Dispersion (Oral Administration in mice) | This compound-HSA Nanoparticles (Intravenous Administration in mice) |
| Bioavailability Enhancement | ~28-fold increase vs. This compound suspension | Designed for direct systemic circulation |
| Tumor Growth Inhibition | Enhanced anti-hepatoma effect in an orthotopic xenograft model | Enhanced antitumor activity in a 4T1 tumor-bearing mouse model, particularly with photodynamic therapy |
Table 3: In Vivo Efficacy of this compound Formulations
Deep Dive: Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, this section details the methodologies for the key experiments cited.
Preparation of Formulations
This compound Solid Dispersion (Solvent Evaporation Method) [2]
-
Polyvinylpyrrolidone K30 (PVP K30) was dissolved in a suitable amount of ethanol (B145695).
-
This compound was separately dissolved in acetone.
-
The PVP K30 solution was then added to the this compound solution and mixed thoroughly.
-
The combined solvent was evaporated using a water bath set at 50°C.
-
The resulting solid was dried for 24 hours under a vacuum, passed through a 100-mesh sieve, and stored in a desiccator.
This compound-HSA Nanoparticles (Self-Assembly Method)
-
This compound and human serum albumin (HSA) were dissolved in a mixture of ethanol and phosphate-buffered saline (PBS).
-
The solution was stirred at room temperature to allow for the self-assembly of the nanoparticles.
-
The resulting this compound@HSA nanoparticle suspension was then purified by dialysis to remove any free this compound and ethanol.
In Vitro Dissolution and Drug Release
In Vitro Dissolution of this compound Solid Dispersion [1]
-
The dissolution of the this compound solid dispersion was evaluated and compared to the pure drug. While the specific dissolution test parameters are not detailed in the publication, a standard USP apparatus (e.g., Apparatus II - Paddle) is typically used for solid dispersions. The dissolution medium would likely be a buffered solution, potentially containing a surfactant to aid in the dissolution of the hydrophobic drug. Samples would be withdrawn at various time points and the concentration of dissolved this compound would be determined by a suitable analytical method like HPLC.
In Vitro Drug Release from this compound-HSA Nanoparticles
-
The in vitro release of this compound from the HSA nanoparticles was assessed to determine the drug release profile. A common method for this is the dialysis bag method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of release medium. The release of the drug from the nanoparticles into the surrounding medium is monitored over time by sampling the release medium and analyzing the this compound concentration.
Cell Viability Assay (MTT Assay)
-
Cancer cells (e.g., HepG2 or 4T1) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of pure this compound, this compound solid dispersion, or this compound-HSA nanoparticles.
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), the treatment medium was removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for a few hours.
-
During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) was added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
In Vivo Pharmacokinetics and Anti-Tumor Efficacy
Pharmacokinetics of this compound Solid Dispersion in Mice [1]
-
Mice were orally administered either the this compound solid dispersion or a suspension of pure this compound.
-
Blood samples were collected at various time points after administration.
-
The concentration of this compound in the plasma was determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) were calculated to determine the oral bioavailability.
Anti-Tumor Efficacy of this compound Formulations in Mice [1]
-
A tumor model was established in mice, for example, by orthotopically implanting human hepatoma cells (for the solid dispersion study) or injecting 4T1 mouse mammary carcinoma cells (for the nanoparticle study).
-
Once the tumors reached a certain size, the mice were treated with the respective this compound formulations (oral for solid dispersion, intravenous for nanoparticles) or a control vehicle.
-
Tumor growth was monitored over time by measuring the tumor volume.
-
At the end of the study, the tumors were excised and weighed, and further analysis (e.g., immunohistochemistry) could be performed to assess the treatment's effect on cellular pathways.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Both solid dispersion and nanoparticle formulations have demonstrated significant potential in overcoming the solubility and bioavailability challenges of this compound, thereby enhancing its anti-tumor efficacy. The solid dispersion formulation dramatically improves aqueous solubility and oral bioavailability, making it a promising approach for oral administration.[1] On the other hand, the HSA nanoparticle formulation offers the advantage of a small, uniform particle size suitable for intravenous administration and has shown efficacy in combination with photodynamic therapy.
The choice between these two advanced formulation strategies will ultimately depend on the desired route of administration, the specific therapeutic application, and the target product profile. This comparative guide provides a foundational dataset and methodological overview to aid researchers and formulation scientists in making a data-driven decision for the development of this compound and other poorly soluble drug candidates.
References
On-Target Activity of C086 on Hsp90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of the novel Hsp90 inhibitor, C086, with other established inhibitors, NVP-AUY922 and SNX-2112. The data presented herein is intended to offer an objective overview to aid in the evaluation and potential application of this compound in cancer research and drug development.
Quantitative Comparison of Hsp90 Inhibitors
The following table summarizes key quantitative parameters for this compound, NVP-AUY922, and SNX-2112, highlighting their binding affinity to Hsp90 and their inhibitory effects on its function and cancer cell proliferation.
| Parameter | This compound | NVP-AUY922 | SNX-2112 |
| Binding Affinity (Kd) | 6.67 ± 0.185 µM (to NHsp90)[1] | 1.7 nM (to Hsp90β)[2], 5.10 ± 2.10 nM (to Hsp90N)[3] | 14.10 ± 1.60 nM (to Hsp90N)[4], 16 nM[5], 30 nM[6][7] |
| Hsp90 ATPase Inhibition (IC50) | Activity suppressed in a concentration-dependent manner | 13 nM (Hsp90α) / 21 nM (Hsp90β)[8] | 30 nM (Hsp90α and Hsp90β)[5] |
| Cell Proliferation Inhibition (GI50/IC50) | 2.97 - 5.13 µM (NSCLC cell lines) | 2 - 40 nM (various cancer cell lines)[9] | 10 - 50 nM (various cancer cell lines)[6] |
| Affected Client Proteins | Bcr-Abl, Raf, p-Erk, Akt, p-Akt, p-Src[1] | EGFR, IGF1R, PDGFR, c-MET, c-KIT, Akt, IKKα, IKKβ[10] | HER2, Akt, IKKα, NF-κB, B-Raf, GSK3β[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Quenching Assay for Hsp90 Binding
This assay determines the binding affinity of an inhibitor to Hsp90 by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
-
Reagents: Recombinant N-terminal domain of Hsp90 (NHsp90), inhibitor stock solution (e.g., this compound in DMSO), and assay buffer (e.g., PBS).
-
Procedure:
-
A fixed concentration of NHsp90 (e.g., 5.0 μmol/L) is placed in a quartz cuvette.[1]
-
The intrinsic fluorescence of NHsp90 is measured using a spectrofluorometer with an excitation wavelength of 280 nm and an emission scan from 290 to 500 nm.[1]
-
Successive additions of the inhibitor solution at increasing concentrations are made to the cuvette.[1]
-
Fluorescence emission spectra are recorded after each addition and equilibration.
-
The decrease in fluorescence intensity at the emission maximum (around 322 nm for NHsp90) is used to calculate the binding constant (Kd).[1]
-
Hsp90 ATPase Activity Assay
This biochemical assay measures the inhibition of the ATPase activity of Hsp90, which is essential for its chaperone function. A common method is the malachite green assay, which detects the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Reagents: Recombinant full-length Hsp90, ATP, assay buffer (containing Tris-HCl, KCl, MgCl2), inhibitor stock solution, and malachite green reagent.
-
Procedure:
-
Hsp90 is incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of a fixed concentration of ATP.
-
The plate is incubated at 37°C to allow for ATP hydrolysis.
-
The reaction is stopped, and the malachite green reagent is added.
-
The absorbance at a specific wavelength (e.g., 620-650 nm) is measured using a plate reader. The amount of Pi produced is proportional to the absorbance.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis for Client Protein Degradation
This cell-based assay is used to confirm the on-target effect of Hsp90 inhibitors by observing the degradation of known Hsp90 client proteins.
-
Reagents: Cancer cell lines, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies against client proteins (e.g., Akt, Erk, HER2) and a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Cancer cells are treated with the Hsp90 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with the primary antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
The membrane is washed again, and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the client proteins is quantified and normalized to the loading control to determine the extent of degradation.
-
Visualizing Hsp90 Inhibition
The following diagrams illustrate the Hsp90-dependent signaling pathway and a typical experimental workflow for evaluating Hsp90 inhibitors.
Caption: Hsp90-dependent signaling pathways and the point of intervention for Hsp90 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scbt.com [scbt.com]
- 3. Hsp90 and co-chaperones twist the functions of diverse client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
- 5. The Co-Chaperone Hch1 Regulates Hsp90 Function Differently than Its Homologue Aha1 and Confers Sensitivity to Yeast to the Hsp90 Inhibitor NVP-AUY922 | PLOS One [journals.plos.org]
- 6. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The FNIP co-chaperones decelerate the Hsp90 chaperone cycle and enhance drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C086: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of C086, a synthetic cannabinoid, is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe management and disposal of this compound waste, reflecting best practices in laboratory safety and chemical handling.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]-octanamide |
| CAS Number | 1150586-64-3 |
| Molecular Formula | C₂₆H₄₃NO₃ |
| Molecular Weight | 417.6 g/mol |
| Appearance | Typically a solution in ethanol (B145695) |
| Solubility | Soluble in organic solvents such as ethanol |
Safe Handling and Operational Protocols
Prior to disposal, the safe handling of this compound in a laboratory setting is of paramount importance. The following protocols should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1]
-
Spill Management: In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or sand. The contaminated absorbent material must then be collected in a sealed container for proper disposal as hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.[1]
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from any incompatible materials.[1]
This compound Disposal Procedures
The proper disposal of this compound, often supplied in an ethanol solution, necessitates adherence to hazardous waste regulations. The procedure must account for both the chemical's hazardous nature and the flammability of the solvent.
Waste Identification and Segregation
This compound waste, which includes any unused product, contaminated laboratory materials (e.g., vials, pipette tips), and spill cleanup materials, must be classified as hazardous chemical waste.[1] This waste stream must be segregated from other types of waste, such as regular trash or biohazardous waste.[1] Given that this compound is frequently in an ethanol solution, it must also be treated as flammable waste.[1]
Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical waste; for instance, a high-density polyethylene (B3416737) or glass container is suitable for ethanol solutions.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name (N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]-octanamide or CB-86), the solvent (e.g., "in Ethanol"), and all associated hazards (e.g., "Flammable," "Toxic").[1]
Waste Accumulation and Storage
The hazardous waste container should be kept securely closed at all times, except when waste is being added.[1] The container must be stored in a designated, well-ventilated, and secure area, away from any potential sources of ignition.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling C086
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the chemical compound C086. This compound is identified as a fluorinated surfactant, also known by its synonyms 6:2 Fluorotelomer sulfonamide alkylbetaine (6:2 FTAB) and Capstone B. Due to its hazardous properties, strict adherence to the following procedures is critical to ensure personnel safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[1] It is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[1] | To prevent skin contact, as the substance can be toxic if absorbed through the skin. |
| Skin and Body Protection | Chemically resistant protective clothing, such as a lab coat, apron, or full-body suit, depending on the scale of the operation.[1][2] | To protect against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if aerosols or vapors are generated, use an approved air-purifying respirator. | To prevent inhalation of vapors or mists, which may be toxic. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform the laboratory supervisor.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before re-entering the area, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Management Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Original or chemically compatible, sealed, and clearly labeled container. | Dispose of contents and container to an approved waste disposal plant.[3] |
| Contaminated Materials (PPE, absorbents, etc.) | Sealed, labeled, hazardous waste container. | Handle as hazardous waste and dispose of through a certified hazardous waste management service. |
Important Considerations:
-
Environmental Hazard: this compound is a fluorinated surfactant, a class of chemicals known for their persistence in the environment.[4] Avoid release into the environment.[5]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.
-
Do Not: Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
